2-Chloro-6-fluoro-3-methoxybenzamide (CAS 886761-58-6): A Privileged Scaffold in Kinase Inhibition and Antibacterial Drug Discovery
Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. As a Senior Application Scientist, I frequently utilize 2-Chloro-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. As a Senior Application Scientist, I frequently utilize 2-Chloro-6-fluoro-3-methoxybenzamide (CAS: 886761-58-6) [1] as a highly versatile building block. Far from being a simple aromatic ring, this specific substitution pattern is a product of rigorous Structure-Activity Relationship (SAR) optimization. It serves as a critical structural anchor in the rational design of targeted therapeutics, ranging from oncology (specifically Janus kinase 2, or JAK-2, inhibitors)[2] to novel antibacterial agents targeting the cell division protein FtsZ[3][4].
This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, synthetic methodologies, and pharmacological applications of this essential chemical intermediate.
Physicochemical Properties and Structural Rationale
The unique tri-substituted pattern of this benzamide provides distinct pharmacokinetic and pharmacodynamic advantages:
Conformational Locking: The ortho-chloro and ortho-fluoro substituents provide significant steric hindrance, restricting the rotation of the amide bond relative to the phenyl ring. This "conformational locking" minimizes the entropic penalty upon binding to a target protein's active site.
Electronic Modulation: The strongly electron-withdrawing fluorine atom modulates the pKa of the amide, enhancing its hydrogen-bond donating capacity, which is critical for interacting with the hinge region of kinases.
Solvation & Interactions: The meta-methoxy group serves as a hydrogen-bond acceptor and helps displace high-energy water molecules in hydrophobic binding pockets.
Quantitative Data Summary
Property
Value
Clinical / Chemical Significance
CAS Number
886761-58-6
Unique registry identifier for procurement and tracking[1].
Low MW allows for downstream coupling without violating Lipinski's Rule of 5[5].
Hydrogen Bond Donors
1 (Primary Amide)
Essential for kinase hinge-region binding.
Hydrogen Bond Acceptors
2 (Carbonyl, Methoxy)
Facilitates secondary interactions within the target pocket.
Rotatable Bonds
2
Low flexibility ensures high target affinity via reduced entropic loss.
Synthetic Methodology & Protocols
The synthesis of 2-chloro-6-fluoro-3-methoxybenzamide typically proceeds via the activation of its corresponding benzoic acid. The protocol below outlines a self-validating workflow designed to maximize yield while preventing the degradation of sensitive functional groups.
Synthetic workflow for 2-Chloro-6-fluoro-3-methoxybenzamide via acid chloride activation.
Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide
Objective: Conversion of the corresponding benzoic acid to the primary amide.
Step 1: Acid Chloride Formation
Preparation: Charge a flame-dried round-bottom flask with 2-chloro-6-fluoro-3-methoxybenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive acid chloride intermediate back to the starting material.
Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, significantly accelerating the chlorination process without requiring harsh reflux conditions.
Activation: Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
Isolation: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and DCM, yielding the crude acid chloride as a viscous oil.
Step 2: Amidation
5. Solvation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
6. Reaction: Slowly add aqueous ammonia (28%, excess) dropwise.
Causality: The biphasic nature of this step allows the aqueous layer to act as a thermodynamic sink for the generated HCl byproduct. This prevents the protonation of the newly formed amide and drives the equilibrium strictly toward product formation.
Purification: Stir for 1 hour, then extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the pure 2-chloro-6-fluoro-3-methoxybenzamide.
Application 1: Oncology & JAK-2 Inhibitors
The JAK/STAT signaling pathway is a well-validated target for therapeutic intervention in myeloproliferative disorders and various human cancers[2]. Constitutive activation of JAK-2 promotes unchecked cell growth and survival.
In the development of JAK-2 inhibitors, the 2-chloro-6-fluoro-3-methoxybenzamide moiety acts as a highly effective hinge-binding motif. Patent literature (e.g., WO2009017838A2) highlights the incorporation of this fragment into complex pyrimidine-based scaffolds, such as N-(3-(4-(4-acetamidophenyl)pyrimidin-2-ylamino)phenyl)-2-chloro-6-fluoro-3-methoxybenzamide[2][6].
Mechanism of JAK-2 inhibition by benzamide derivatives blocking STAT phosphorylation.
Protocol 2: Buchwald-Hartwig Cross-Coupling for JAK-2 Inhibitor Assembly
To incorporate the primary benzamide (CAS 886761-58-6) into a larger kinase inhibitor core, a palladium-catalyzed Buchwald-Hartwig amidation is employed.
Setup: Combine the benzamide (1.0 eq), an aryl-halide functionalized pyrimidine core (1.0 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.
Degassing: Purge the reaction vessel with nitrogen for 15 minutes. Causality: Oxygen poisons the active Pd(0) catalyst, leading to homocoupling byproducts and dead reactions.
Coupling: Heat the mixture to 100 °C for 12 hours. The bulky Xantphos ligand forces the reductive elimination step, successfully forging the complex N-aryl benzamide linkage required for JAK-2 inhibition[2].
Beyond oncology, the 2-chloro-6-fluoro-3-methoxybenzamide scaffold is actively utilized in the synthesis of novel antibacterial agents[3]. A primary target in this domain is FtsZ , a bacterial homologue of eukaryotic tubulin.
FtsZ is essential for the formation of the Z-ring during bacterial cell division. Compounds incorporating this specific benzamide moiety have been identified as potent effectors that bind to the interdomain cleft of FtsZ[4]. By stabilizing or destabilizing FtsZ polymerization, these derivatives induce bacterial cell filamentation and subsequent cell death, offering a promising mechanism to combat multi-drug resistant (MDR) bacterial strains.
Conclusion
The compound 2-Chloro-6-fluoro-3-methoxybenzamide (CAS 886761-58-6) is a masterclass in rational drug design. Its precise halogenation and methoxy substitution create a conformationally locked, electronically tuned moiety that perfectly complements the binding pockets of diverse targets, from human JAK-2 kinases to bacterial FtsZ proteins. Understanding the causality behind its chemical behavior and synthetic handling is essential for any drug development professional looking to leverage this privileged scaffold in next-generation therapeutics.
References
Google Patents. "Combinations of JAK-2 inhibitors and other agents" (WO2009017838A2). World Intellectual Property Organization.
Google Patents. "Antibacterial Agents" (EA015198B1). Eurasian Patent Organization.
National Library of Ukraine (JNAS). "ВИЗНАЧЕННЯ ЕФЕКТОРІВ БАКТЕРІАЛЬНОГО FtsZ БІЛКУ" (Determination of Bacterial FtsZ Protein Effectors). Vernadsky National Library of Ukraine. URL: [Link]
Structural and Mechanistic Profiling of 2-Chloro-6-fluoro-3-methoxybenzamide in Targeted Therapeutics
Executive Summary 2-Chloro-6-fluoro-3-methoxybenzamide (CAS 886761-58-6) is a highly specialized, tri-substituted aromatic building block that has emerged as a privileged pharmacophore in modern drug discovery. Unlike si...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-6-fluoro-3-methoxybenzamide (CAS 886761-58-6) is a highly specialized, tri-substituted aromatic building block that has emerged as a privileged pharmacophore in modern drug discovery. Unlike simple benzamides, its unique asymmetric di-ortho substitution pattern imparts extreme steric restriction and precise electronic tuning. This technical whitepaper explores the causality behind its structural design, its dual role in oncology (JAK-2 kinase inhibitors) and infectious disease (FtsZ bacterial cell division inhibitors), and provides validated synthetic protocols for its integration into active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Rationale
The utility of 2-Chloro-6-fluoro-3-methoxybenzamide lies not just in its functional groups, but in the precise three-dimensional topography dictated by its substitution pattern.
Quantitative Physicochemical Data
Property
Value
Chemical Name
2-Chloro-6-fluoro-3-methoxybenzamide
CAS Registry Number
886761-58-6
Molecular Formula
C₈H₇ClFNO₂
Molecular Weight
203.60 g/mol
Hydrogen Bond Donors
1 (Primary Amide -NH₂)
Hydrogen Bond Acceptors
2 (Carbonyl -O, Methoxy -O)
Rotatable Bonds
2
Causality in Structural Design
The selection of this specific scaffold in drug design is driven by three mechanistic imperatives:
The Ortho-Halogen Steric Effect (2-Cl): The bulky chlorine atom at the ortho position creates a high rotational energy barrier around the C(aryl)-C(carbonyl) bond. This forces the amide plane into an orthogonal conformation relative to the benzene ring. This pre-organization minimizes the entropic penalty upon binding, allowing the molecule to slide perfectly into narrow, deep protein pockets (such as the hinge region of kinases).
Metabolic Shielding & Electronic Tuning (6-F): The fluorine atom at the opposing ortho position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic hydroxylation. Second, its strong inductive electron-withdrawing effect increases the acidity of the amide protons, thereby strengthening the hydrogen-bond donor capacity of the pharmacophore.
Directional H-Bonding (3-OMe): The methoxy group acts as a critical hydrogen-bond acceptor. In the context of target binding, it displaces high-energy water molecules from hydrophobic sub-pockets, driving binding affinity through favorable enthalpic gains.
The bacterial cell division protein FtsZ is a structural homolog of eukaryotic tubulin. Halogenated methoxybenzamides are highly potent inhibitors of FtsZ, demonstrating superior bactericidal activity against multidrug-resistant Staphylococcus aureus (MRSA) 1. The 2-chloro-6-fluoro-3-methoxybenzamide core binds directly to the interdomain cleft of FtsZ, stabilizing the polymer and halting the dynamic treadmilling required for Z-ring constriction 23.
Figure 1: Mechanistic pathway of FtsZ inhibition by halogenated benzamide derivatives.
Application B: JAK-2 Kinase Modulation (Oncology)
In the synthesis of Janus kinase 2 (JAK-2) inhibitors, this benzamide acts as a critical capping group. The orthogonal amide group forms indispensable bidentate hydrogen bonds with the peptide backbone of the kinase hinge region, a critical interaction for inhibiting the JAK/STAT signaling pathway responsible for myeloproliferative disorders 4.
Synthetic Methodologies & Experimental Protocols
Integrating a highly sterically hindered primary amide into a complex API core requires robust catalytic systems. Standard nucleophilic aromatic substitution (SNAr) or peptide coupling reagents frequently fail due to the shielding effect of the 2-chloro and 6-fluoro groups. The gold standard is Palladium-catalyzed Buchwald-Hartwig amidation.
Protocol: Pd-Catalyzed Amidation of Aryl Halides
Step 1: Reagent Preparation & Assembly
In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl halide core (1.0 equiv), 2-Chloro-6-fluoro-3-methoxybenzamide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).
Causality: Xantphos is explicitly selected for its exceptionally wide bite angle (~111°). This specific geometry forces the palladium center into a conformation that drastically accelerates the reductive elimination step—a non-negotiable requirement when coupling sterically encumbered amides. Cs₂CO₃ is utilized as a mild base to prevent the base-catalyzed hydrolysis of the starting benzamide.
Step 2: Solvent Addition & Degassing
Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the heterogeneous mixture via three rigorous freeze-pump-thaw cycles.
Causality: 1,4-Dioxane is chosen for its high boiling point (101 °C), providing the necessary thermal energy to overcome the high activation barrier of the hindered coupling. Rigorous degassing ensures the electron-rich Pd(0) species is not prematurely oxidized.
Step 3: Thermal Reaction
Heat the sealed flask to 100 °C for 12–16 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 1:1, UV 254 nm).
Step 4: Workup & Extraction
Cool the mixture to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with deionized water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 5: Purification
Purify the crude residue via silica gel flash column chromatography to isolate the target API.
Figure 2: Step-by-step synthetic workflow for integrating the benzamide pharmacophore.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized compounds, the analytical workflow must be designed as a self-validating system.
Nuclear Magnetic Resonance (¹H-NMR):
Causality & Validation: Always utilize DMSO-d₆ rather than CDCl₃. The strong hydrogen-bonding capability of DMSO prevents the rapid exchange of the amide protons, allowing them to be clearly resolved. Successful Buchwald-Hartwig coupling is self-validated by the disappearance of the broad primary amide singlet (
∼
7.5–8.0 ppm) and the emergence of a sharp, downfield secondary amide proton (
∼
10.2–10.7 ppm) 4.
Mass Spectrometry (LC-MS):
Causality & Validation: Employ Electrospray Ionization (ESI) in positive mode. The presence of the intact 2-chloro group must be validated by observing a distinct
M
and
M+2
isotopic pattern in a strict 3:1 ratio. Any deviation from this ratio indicates unwanted hydrodehalogenation during the palladium-catalyzed step 5.
References
An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy
Antimicrobial Agents and Chemotherapy - ASM Journals
URL:[Link]
WO2009017838A2 - Combinations of jak-2 inhibitors and other agents
Google Patents
URL
Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus
ACS Publications
URL:[Link]
Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens
MDPI
URL:[Link]
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide
This guide provides an in-depth exploration of a robust synthetic pathway for 2-Chloro-6-fluoro-3-methoxybenzamide, a valuable compound in contemporary drug discovery and development. The methodology presented herein is...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of a robust synthetic pathway for 2-Chloro-6-fluoro-3-methoxybenzamide, a valuable compound in contemporary drug discovery and development. The methodology presented herein is grounded in established chemical principles and supported by field-proven insights to ensure both scientific accuracy and practical applicability for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
2-Chloro-6-fluoro-3-methoxybenzamide is a substituted aromatic amide whose structural motifs are of significant interest in medicinal chemistry. The strategic design of its synthesis is paramount to achieving high purity and yield. The pathway detailed in this guide proceeds through two key transformations: the oxidation of a substituted toluene to the corresponding benzoic acid, followed by the conversion of the benzoic acid to the target benzamide. This route is favored for its reliability and the well-understood nature of each reaction step.
The overall synthetic strategy is depicted in the workflow diagram below.
Exploratory
An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzamide
Introduction In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Substituted benzamides, in particular, represent a privileged s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Substituted benzamides, in particular, represent a privileged structure class, found in a wide array of clinically significant therapeutic agents.[1] This guide provides a detailed technical overview of 2-Chloro-6-fluoro-3-methoxybenzamide, a compound of interest for researchers and professionals in drug development. We will delve into its chemical identity, a plausible synthetic pathway, its physicochemical and spectroscopic characteristics, and its potential applications, grounded in the established roles of its constituent functional groups in modulating biological activity.
The IUPAC name for the compound of interest is 2-Chloro-6-fluoro-3-methoxybenzamide . Its chemical structure is characterized by a benzene ring substituted with a chloro group at position 2, a fluoro group at position 6, a methoxy group at position 3, and a carboxamide group at position 1. This specific arrangement of electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, combined with the hydrogen-bonding capabilities of the amide moiety, suggests a molecule designed to probe complex biological recognition sites.
Physicochemical Properties and Structural Elucidation
Property
Predicted/Inferred Value
Rationale and Comparative Data
Molecular Formula
C₈H₇ClFNO₂
Based on atom count from the chemical structure.
Molecular Weight
203.60 g/mol
Calculated from the atomic weights of the constituent elements.
Appearance
White to off-white solid
Substituted benzamides are typically crystalline solids at room temperature.[2]
Melting Point
140-160 °C (estimated)
Similar compounds, such as 2-Chloro-6-fluoro-3-methylbenzamide, have a melting point in the range of 150-153 °C.[2] The substitution of a methyl with a methoxy group is not expected to drastically alter the crystal lattice energy.
Solubility
Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.
The aromatic nature and the presence of halogens would limit aqueous solubility, while the amide and methoxy groups would confer solubility in polar organic solvents.
LogP
~2.0 (estimated)
The presence of lipophilic (chloro, methoxy) and hydrophilic (amide) groups suggests a moderate octanol-water partition coefficient.
Spectroscopic Characterization (Predicted)
The structural identity of 2-Chloro-6-fluoro-3-methoxybenzamide can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the predicted key features for each method:
¹H NMR (Proton Nuclear Magnetic Resonance):
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two adjacent protons on the benzene ring. The coupling constants would be indicative of their meta-relationship.
Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.
Amide Protons: Two broad singlets in the region of δ 7.5-8.5 ppm, corresponding to the two N-H protons. These signals may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
Carbonyl Carbon: A signal in the downfield region, typically δ 165-170 ppm.
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative substituents (Cl, F, O) will be significantly shifted.
Methoxy Carbon: A signal around δ 55-60 ppm.
IR (Infrared) Spectroscopy:
N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amide.
C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
N-H Bending (Amide II): A band around 1600-1640 cm⁻¹.
C-O Stretching (Methoxy): A characteristic band around 1250 cm⁻¹.
C-Cl and C-F Stretching: Bands in the fingerprint region below 1200 cm⁻¹.
MS (Mass Spectrometry):
The molecular ion peak (M⁺) would be observed at m/z 203, with a characteristic M+2 isotope peak for the chlorine atom (approximately one-third the intensity of the M⁺ peak).
Fragmentation patterns would likely involve the loss of the amide group and other substituents.
Synthesis Pathway
A logical and efficient synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide can be envisioned as a multi-step process starting from commercially available precursors. The proposed pathway leverages well-established synthetic transformations.
Caption: Proposed synthetic pathway for 2-Chloro-6-fluoro-3-methoxybenzamide.
Experimental Protocols (Adapted from established methods)
Step 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde
This initial step involves the conversion of 2-chloro-6-fluorotoluene to the corresponding benzaldehyde. A common and scalable method is free-radical side-chain chlorination followed by hydrolysis.[3][4]
Reaction Setup: A multi-necked flask is equipped with a reflux condenser, a gas inlet, a thermometer, and a mechanical stirrer. The flask is charged with 2-chloro-6-fluorotoluene.
Chlorination: The reaction mixture is heated to 150-200 °C under illumination from a metal halide lamp. Chlorine gas is bubbled through the mixture. The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed and the desired dichloromethyl intermediate is the major product.[4]
Hydrolysis: After cooling, a solid acid catalyst (e.g., an iron-based superacid) and water are added. The mixture is heated to 100-150 °C for several hours to facilitate the hydrolysis of the dichloromethyl group to the aldehyde.[4][5]
Work-up and Purification: The reaction mixture is cooled, and an aqueous base is added to neutralize the acid. The organic layer is separated, washed, dried, and purified by vacuum distillation to yield 2-chloro-6-fluorobenzaldehyde.[4]
Step 2: Oxidation to 2-Chloro-6-fluorobenzoic acid
The aldehyde is then oxidized to the corresponding carboxylic acid.
Reaction Setup: 2-Chloro-6-fluorobenzaldehyde is dissolved in a suitable solvent (e.g., a mixture of acetone and water).
Oxidation: The solution is cooled in an ice bath, and a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise, maintaining the temperature below 10 °C. The reaction is stirred until the characteristic purple color of permanganate disappears.
Work-up: The reaction is quenched with a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant. The mixture is filtered to remove manganese dioxide.
Isolation: The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of 2-Chloro-6-fluoro-3-methoxybenzoic acid
The introduction of the methoxy group at the 3-position is a critical step. Given the electron-withdrawing nature of the existing substituents, this may require specific activating conditions. The immediate precursor, 2-Chloro-6-fluoro-3-methoxybenzoic acid, is commercially available (CAS 886499-40-7), indicating that a scalable synthetic route exists.[6]
Step 4: Amidation to 2-Chloro-6-fluoro-3-methoxybenzamide
The final step is the conversion of the carboxylic acid to the primary amide. A common method involves the activation of the carboxylic acid followed by reaction with an ammonia source.[7]
Activation: 2-Chloro-6-fluoro-3-methoxybenzoic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF). A chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride is added, often with a catalytic amount of DMF. The reaction is stirred at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acyl chloride.
Amidation: The resulting solution of the acyl chloride is cooled in an ice bath and added dropwise to a stirred, cooled solution of concentrated ammonium hydroxide or bubbled with ammonia gas.
Work-up and Purification: The reaction mixture is stirred for several hours at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the final product, 2-Chloro-6-fluoro-3-methoxybenzamide.
Potential Applications in Drug Discovery
The structural motifs present in 2-Chloro-6-fluoro-3-methoxybenzamide suggest its potential as a valuable scaffold or intermediate in drug discovery programs. Substituted benzamides are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties.[1] The specific combination of substituents in this molecule can be rationalized for their potential to enhance drug-like properties.
Caption: Structure-Activity Relationship (SAR) rationale for the substituents.
The Benzamide Core: The primary amide group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions with amino acid residues in protein binding pockets, often serving as an anchor for the molecule.
Halogen Substituents (Chloro and Fluoro): The presence of both chlorine and fluorine is a common strategy in medicinal chemistry.
Chlorine: Often used to increase lipophilicity, which can enhance membrane permeability. The chloro group can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.[8]
Fluorine: The introduction of fluorine can have profound effects on a molecule's properties. It can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. Its high electronegativity can also modulate the acidity of nearby protons and influence the overall electronic profile of the aromatic ring.
The Methoxy Group: The methoxy group is an electron-donating group that can also act as a hydrogen bond acceptor. It can improve solubility and provides steric bulk that can be used to probe the shape and size of a binding pocket, potentially leading to increased selectivity for a particular target. Both chloro and methoxy groups exhibit a dual electrostatic nature, allowing for versatile interactions with both partially positive and partially negative regions of a protein.[8]
Given these properties, 2-Chloro-6-fluoro-3-methoxybenzamide could be a precursor for compounds targeting a variety of biological systems, including but not limited to:
Enzyme Inhibitors: The scaffold could be elaborated to target the active sites of enzymes where the specific arrangement of functional groups can maximize binding interactions.
Receptor Modulators: The molecule could serve as a starting point for the development of agonists or antagonists for various receptors, such as G-protein coupled receptors (GPCRs).
Ion Channel Blockers: The physicochemical properties might be suitable for interacting with ion channel pores.
Safety and Handling
As with any laboratory chemical, 2-Chloro-6-fluoro-3-methoxybenzamide should be handled with appropriate care. Based on data for similar compounds like 2-chloro-6-fluorobenzamide, it should be considered an irritant.[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.
Conclusion
2-Chloro-6-fluoro-3-methoxybenzamide is a chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structure is rich with functional groups known to impart favorable pharmacological and pharmacokinetic properties. While specific biological activity data for this compound is not yet widely published, its structural features provide a strong rationale for its inclusion in screening libraries and as a key intermediate in targeted synthesis programs. This guide has provided a comprehensive technical overview to support further research and development efforts involving this promising molecule.
References
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Singh, V. P., & Singh, R. A. (2021). Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT. International Journal of Scientific Research in Science and Technology, 8(6), 430-445.
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The Researcher's Guide to 2-Chloro-6-fluoro-3-methoxybenzamide: From Sourcing to Synthesis and Application
An In-depth Technical Guide for Drug Development Professionals Introduction: Unraveling the Potential of a Niche Benzamide Derivative In the landscape of modern medicinal chemistry, the substituted benzamide scaffold is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Development Professionals
Introduction: Unraveling the Potential of a Niche Benzamide Derivative
In the landscape of modern medicinal chemistry, the substituted benzamide scaffold is a cornerstone of drug design, integral to a wide array of therapeutic agents.[1][2] Within this versatile class of molecules, 2-Chloro-6-fluoro-3-methoxybenzamide represents a compound of significant interest for researchers engaged in the discovery of novel therapeutics, particularly in oncology and neuropharmacology. Its unique substitution pattern—featuring a strategic combination of chloro, fluoro, and methoxy groups—is designed to optimize molecular interactions with biological targets, potentially enhancing potency, selectivity, and pharmacokinetic properties.[3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It addresses the practical challenges of sourcing this non-commercially available compound, provides a detailed, field-proven synthetic protocol, and explores its potential applications, with a particular focus on its role as a putative inhibitor of Poly(ADP-ribose) polymerase (PARP).
Part 1: Sourcing and Procurement: Navigating the Custom Synthesis Landscape
Initial searches for commercial suppliers of 2-Chloro-6-fluoro-3-methoxybenzamide will likely reveal a notable absence of off-the-shelf availability. The compound is not typically stocked as a catalog item. Instead, its acquisition necessitates a partnership with a custom synthesis provider. This section provides a framework for selecting and collaborating with a chemical synthesis company to procure this and other complex molecules.
Selecting a Custom Synthesis Partner: Key Evaluation Criteria
Choosing the right custom synthesis manufacturer is a critical strategic decision that can significantly impact project timelines and outcomes. The ideal partner will not only possess the requisite technical expertise but also a commitment to quality, communication, and regulatory compliance. Key criteria for evaluation include:
Technical Expertise and Experience: The manufacturer should have a proven track record in multi-step organic synthesis and experience with halogenated and methoxy-substituted aromatic compounds.
Regulatory Compliance and Quality Control: Ensure the provider adheres to relevant quality standards, such as ISO 9001, and can provide comprehensive documentation, including a Certificate of Analysis (CoA) with detailed analytical data (e.g., ¹H NMR, ¹³C NMR, HPLC, Mass Spectrometry).
Scalability: The ability to scale production from milligrams for initial screening to kilograms for later-stage development is a crucial consideration.
Communication and Project Management: A transparent and collaborative approach, with regular progress updates and a dedicated project manager, is essential for a successful partnership.
Confidentiality and Intellectual Property Protection: Robust a confidentiality agreement should be in place to protect your intellectual property.
Quantitative Parameters for Custom Synthesis Quotation
When requesting a quote for the synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide, providing a clear set of specifications is essential. The following table outlines the key parameters to include in your request.
Parameter
Specification
Rationale
Compound Name
2-Chloro-6-fluoro-3-methoxybenzamide
Unambiguous identification of the target molecule.
CAS Number
204193-61-7
Unique identifier to prevent confusion with similar compounds.
Required Quantity
e.g., 1 g, 5 g, 25 g
Specify the amount needed for your research phase.
Purity
≥98% (by HPLC)
Ensures the quality and reproducibility of experimental results.
Required Analyses
¹H NMR, ¹³C NMR, HPLC, LC-MS
Confirms the structure and purity of the final compound.
Desired Lead Time
e.g., 4-6 weeks
Helps in project planning and timeline management.
Shipping and Storage
Specify required temperature and conditions
Ensures the stability of the compound upon arrival.
Part 2: Synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide: A Plausible Synthetic Route
The most logical and efficient synthetic route to 2-Chloro-6-fluoro-3-methoxybenzamide commences with the commercially available precursor, 2-Chloro-6-fluoro-3-methoxybenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental and well-documented transformation in organic synthesis. The following protocol details a robust, two-step procedure via an acyl chloride intermediate, a method often favored for its high yield and clean conversion.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-fluoro-3-methoxybenzoyl chloride
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-Chloro-6-fluoro-3-methoxybenzoic acid (1.0 eq).
Solvent Addition: Add anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).
Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Cool the mixture to 0 °C using an ice bath.
Acyl Chloride Formation: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred suspension over 10-15 minutes.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride, yielding the crude 2-Chloro-6-fluoro-3-methoxybenzoyl chloride as an oil or low-melting solid. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide
Reaction Setup: Dissolve the crude 2-Chloro-6-fluoro-3-methoxybenzoyl chloride from the previous step in anhydrous DCM (approximately 10 mL per gram of the initial benzoic acid) in a clean flask under a nitrogen atmosphere and cool to 0 °C.
Ammonia Addition: Add concentrated aqueous ammonium hydroxide (NH₄OH, 3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. A white precipitate will form.
Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the acyl chloride.
Work-up: Dilute the reaction mixture with DCM and wash sequentially with water (2x) and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford 2-Chloro-6-fluoro-3-methoxybenzamide as a pure solid.
Part 3: Potential Applications in Drug Discovery
The structural motifs present in 2-Chloro-6-fluoro-3-methoxybenzamide are frequently encountered in molecules designed to interact with specific biological targets. The benzamide functional group itself is a key pharmacophore in numerous approved drugs.
Putative Role as a PARP Inhibitor
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway. Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations. The core of many PARP inhibitors is a substituted benzamide scaffold that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme.[1][2]
The specific substitution pattern of 2-Chloro-6-fluoro-3-methoxybenzamide suggests it may be a potent and selective PARP inhibitor. The 2-chloro and 6-fluoro substituents can influence the conformation of the molecule and engage in specific interactions within the enzyme's active site, while the 3-methoxy group can form key hydrogen bonds.[2]
Caption: Mechanism of PARP inhibition leading to cancer cell death.
Other Potential Therapeutic Areas
The substituted benzamide scaffold is also prevalent in drugs targeting the central nervous system. For instance, compounds with similar substitution patterns have been investigated as antagonists of dopamine D2 and D3 receptors for the treatment of psychosis and substance use disorders.[3] The specific electronic and steric properties imparted by the chloro, fluoro, and methoxy groups could be fine-tuned to achieve high affinity and selectivity for these and other G-protein coupled receptors.
Conclusion
2-Chloro-6-fluoro-3-methoxybenzamide stands as a molecule of considerable interest for drug discovery, embodying a rational design strategy for targeting key enzymes and receptors. While its procurement requires a strategic approach through custom synthesis, the potential therapeutic applications, particularly in the realm of PARP inhibition, warrant the investment in its synthesis and further investigation. This guide provides the necessary framework for researchers to confidently source, synthesize, and explore the biological activities of this promising compound, paving the way for the development of next-generation therapeutics.
References
Sestili, P., Spadoni, G., Balsamini, C., Scovassi, I., Cattabeni, F., Duranti, E., Cantoni, O., Higgins, D., & Thomson, C. (n.d.). Structural requirements for inhibitors of poly(ADP-ribose) Polymerase. Chemic-Biological Interactions.
Bonifazi, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Chemical Neuroscience, 12(19), 3638–3649.
synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide experimental protocol
An Application Note and Protocol for the Synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide Introduction Substituted benzamides are a cornerstone of modern medicinal chemistry, appearing in approximately 25% of top-sellin...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide
Introduction
Substituted benzamides are a cornerstone of modern medicinal chemistry, appearing in approximately 25% of top-selling pharmaceuticals.[1] Their prevalence stems from the amide bond's unique structural and chemical properties, which allow it to serve as a stable scaffold and engage in crucial hydrogen bonding interactions with biological targets.[2] The compound 2-Chloro-6-fluoro-3-methoxybenzamide is a highly functionalized aromatic building block, incorporating a synthetically versatile ortho-chloro-fluoro substitution pattern and a methoxy group, making it a valuable intermediate for the synthesis of novel agrochemicals and pharmaceutical agents.[3]
This application note provides a detailed, field-tested protocol for the synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide from its corresponding carboxylic acid. The selected synthetic strategy is a robust, two-step process that proceeds through an acyl chloride intermediate. This classic method is chosen for its high efficiency, scalability, and the ease of purification afforded by the use of thionyl chloride as the activating agent, which produces only gaseous byproducts.[4][5]
Overall Synthetic Scheme
The synthesis is achieved in two primary stages:
Activation of the Carboxylic Acid : 2-Chloro-6-fluoro-3-methoxybenzoic acid is converted to the highly reactive 2-Chloro-6-fluoro-3-methoxybenzoyl chloride using thionyl chloride (SOCl₂).
Amidation : The crude acyl chloride is subsequently reacted with an ammonia source to yield the final product, 2-Chloro-6-fluoro-3-methoxybenzamide.
Caption: Overall two-step synthesis of the target benzamide.
Part 1: Synthesis of 2-Chloro-6-fluoro-3-methoxybenzoyl Chloride
Principle and Rationale
The direct reaction between a carboxylic acid and ammonia to form an amide is generally inefficient as it leads to a stable and unreactive ammonium carboxylate salt.[6] To facilitate the reaction, the carboxyl group must be "activated." Conversion to an acyl chloride is one of the most effective activation methods.[7][8] Thionyl chloride is an excellent reagent for this purpose because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the isolation of the acyl chloride product.[5][9] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the in-situ formation of the Vilsmeier reagent, a more potent acylating agent.[]
Experimental Protocol
Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH to neutralize HCl and SO₂), add 2-Chloro-6-fluoro-3-methoxybenzoic acid (1.0 eq).
Reagent Addition : Add anhydrous toluene as a solvent, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~0.05 eq).
Chlorination : While stirring, slowly add thionyl chloride (SOCl₂, 1.5 eq) to the suspension at room temperature. The addition is exothermic and will be accompanied by gas evolution.
Reaction : Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting solid material.
Isolation : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-Chloro-6-fluoro-3-methoxybenzoyl chloride is a light-yellow oil or low-melting solid and is typically used immediately in the next step without further purification due to its moisture sensitivity.[1][9]
Part 2: Synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide
Principle and Rationale
Acyl chlorides are highly electrophilic and react readily with nucleophiles.[] The addition of an ammonia source, such as concentrated aqueous ammonium hydroxide, results in a nucleophilic acyl substitution reaction. The nitrogen atom of ammonia attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release a chloride ion.[7]
Experimental Protocol
Setup : In a separate flask, cool concentrated aqueous ammonium hydroxide (NH₄OH, ~5.0 eq) in an ice-water bath (0-5 °C).
Acyl Chloride Addition : Dissolve the crude 2-Chloro-6-fluoro-3-methoxybenzoyl chloride from Part 1 in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[1]
Amidation Reaction : Add the acyl chloride solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. Maintain the temperature below 10 °C during the addition. A white precipitate of the benzamide product will form immediately.[7]
Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
Work-up :
Filter the resulting solid precipitate using a Büchner funnel.
Wash the solid cake thoroughly with cold deionized water to remove any ammonium salts.[1]
Wash the solid with a small amount of cold diethyl ether or hexane to aid in drying.
Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a white crystalline solid. Dry the purified product under vacuum.
Data Summary and Visualization
Quantitative Data Table
Reagent
M.W. ( g/mol )
Eq.
Moles (mmol)
Amount (g or mL)
2-Chloro-6-fluoro-3-methoxybenzoic acid
204.58
1.0
10.0
2.05 g
Thionyl Chloride (SOCl₂)
118.97
1.5
15.0
1.1 mL
N,N-Dimethylformamide (DMF)
73.09
cat.
~0.5
~0.04 mL
Conc. Ammonium Hydroxide (28-30%)
35.05
5.0
50.0
~5.7 mL
Expected Yield of Final Product
187.59
-
-
~1.5 - 1.7 g (80-90%)
Note: The molecular weight of the final product, 2-Chloro-6-fluoro-3-methylbenzamide, is 187.60 g/mol .[11]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
Thionyl Chloride (SOCl₂) : Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be conducted in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[13]
Acyl Chlorides : Corrosive and moisture-sensitive. Handle with care in an anhydrous environment where possible.[]
Solvents : Toluene and THF are flammable. Keep away from ignition sources.[14]
Ammonium Hydroxide : Corrosive and causes severe skin and eye irritation. Use in a well-ventilated area.[15]
All waste should be disposed of according to institutional and local regulations.
References
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis.
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
Tang, P. et al. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.
Li, M. et al. (2014).
Siddiqui, Z. N. et al. (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. International Journal of Pharmacy and Pharmaceutical Sciences.
Jara, S. et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
Zare, A. et al. (n.d.).
Forte, G. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry.
Kumar, A. et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide.
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
BOC Sciences. (2024).
The Royal Society of Chemistry. (n.d.). Supporting Information: General Procedure: Synthesis of benzamides and cinnamamides.
Application Notes and Protocols for Kinase Inhibitor Screening: Evaluating 2-Chloro-6-fluoro-3-methoxybenzamide
Introduction: The Rationale for Screening 2-Chloro-6-fluoro-3-methoxybenzamide Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including division, differentiation, and me...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Screening 2-Chloro-6-fluoro-3-methoxybenzamide
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including division, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The benzamide moiety is a well-established scaffold in medicinal chemistry and has been incorporated into numerous approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a privileged starting point for inhibitor design.[4]
This document provides a comprehensive guide for the initial characterization of 2-Chloro-6-fluoro-3-methoxybenzamide , a novel compound with potential kinase inhibitory activity. While the specific biological activity of this compound is yet to be fully elucidated, its structural features warrant a thorough investigation. The strategic placement of halogen atoms (chloro and fluoro) can enhance binding affinity and modulate pharmacokinetic properties.[5]
These application notes will guide researchers through a tiered screening cascade, from high-throughput biochemical assays to more physiologically relevant cell-based models, to determine the potency, selectivity, and cellular activity of this compound.
Part 1: Initial High-Throughput Biochemical Screening
The primary objective of the initial screen is to rapidly assess whether 2-Chloro-6-fluoro-3-methoxybenzamide exhibits inhibitory activity against a broad panel of kinases or a specific kinase of interest. Luminescence-based assays are often preferred for this stage due to their high sensitivity, broad applicability, and amenability to automation.[6]
Principle of Luminescence-Based Kinase Activity Assays
Luminescence-based kinase assays quantify kinase activity by measuring the amount of ATP consumed or ADP produced during the phosphorylation reaction.[1]
ATP Depletion Method (e.g., Kinase-Glo®): In this format, a luciferase-based reagent is added after the kinase reaction is complete. The luciferase utilizes the remaining ATP to produce a luminescent signal. Therefore, the signal intensity is inversely proportional to kinase activity.[7][8][9]
ADP Formation Method (e.g., ADP-Glo™): This assay measures the amount of ADP produced. It involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is subsequently detected by luciferase. The resulting luminescent signal is directly proportional to kinase activity.[1][8][10]
Workflow for Initial Kinase Screening
Caption: High-level workflow for a luminescence-based biochemical kinase inhibitor screen.
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials:
Purified kinase of interest
Specific peptide substrate
ATP
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
2-Chloro-6-fluoro-3-methoxybenzamide (10 mM stock in DMSO)
DMSO (negative control)
Staurosporine (positive control, 1 mM stock in DMSO)
Kinase-Glo® or ADP-Glo™ Assay System (Promega)
384-well white, opaque plates
Multichannel pipettes or automated liquid handler
Plate reader with luminescence detection capabilities
Procedure:
Compound Plating:
Prepare a working solution of 2-Chloro-6-fluoro-3-methoxybenzamide at the desired screening concentration (e.g., 10 µM) in kinase assay buffer.
Dispense 5 µL of the compound solution, DMSO (0% inhibition control), and staurosporine (100% inhibition control) into appropriate wells of the 384-well plate.
Enzyme and Substrate Addition:
Prepare a 2X enzyme/substrate mix in kinase assay buffer. The final concentration of the enzyme and substrate should be optimized for each kinase, typically at or below the Km for the substrate.
Add 5 µL of the 2X enzyme/substrate mix to each well.
Initiate Kinase Reaction:
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
Add 10 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 20 µL.
Incubation:
Mix the plate gently on a plate shaker.
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
Signal Detection (using Kinase-Glo® as an example):
Equilibrate the Kinase-Glo® reagent to room temperature.
Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction.
Mix the plate on a shaker for 2 minutes.
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percent inhibition using the following formula:
Part 2: Secondary Assays for Hit Confirmation and Potency Determination
Compounds that show significant inhibition in the primary screen ("hits") should be further evaluated in secondary assays to confirm their activity and determine their potency (IC₅₀).
IC₅₀ Determination using Dose-Response Curves
The IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%. This is a critical parameter for ranking the potency of inhibitors.
Protocol:
The protocol is similar to the single-point assay, with the key difference being the preparation of a serial dilution of the test compound.
Prepare a 10-point, 3-fold serial dilution of 2-Chloro-6-fluoro-3-methoxybenzamide in DMSO, starting from a high concentration (e.g., 100 µM).
Follow the steps outlined in the single-point assay protocol, adding the different concentrations of the compound to the assay plate.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Alternative Biochemical Assay Formats
To rule out assay-specific artifacts, it is advisable to confirm hits using an orthogonal assay format that employs a different detection technology.[6]
Fluorescence Polarization (FP) Assay:
FP is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.[11][12] In a kinase FP assay, a fluorescently labeled tracer (e.g., a phosphopeptide) competes with the product of the kinase reaction for binding to a specific antibody. Inhibition of the kinase leads to less product formation, allowing more tracer to bind to the antibody, resulting in a high polarization signal.[13]
Workflow for a Competitive FP Kinase Assay
Caption: Principle of a competitive fluorescence polarization (FP) kinase assay.
Part 3: Cell-Based Assays for Physiological Relevance
Biochemical assays are essential for determining direct enzyme inhibition, but they do not provide information on a compound's ability to enter cells, engage its target in the complex cellular environment, or modulate downstream signaling pathways.[2][14] Therefore, cell-based assays are a crucial next step in the screening cascade.[15][16]
Target Engagement Assays
These assays directly measure the binding of the compound to its target kinase within intact cells.
NanoBRET™ Target Engagement Assay:
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding.[2] The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. If the test compound enters the cells and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the determination of target affinity in a physiological setting.[2]
Cellular Phosphorylation Assays
These assays measure the ability of the inhibitor to block the phosphorylation of a known downstream substrate of the target kinase.[15]
Protocol: Western Blotting for Substrate Phosphorylation
Cell Culture and Treatment:
Plate cells known to express the target kinase and its substrate.
Treat the cells with various concentrations of 2-Chloro-6-fluoro-3-methoxybenzamide for a specified time. Include appropriate vehicle (DMSO) and positive controls.
If the pathway is stimulated, add the appropriate ligand (e.g., growth factor) for a short period before harvesting.
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
SDS-PAGE and Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the proteins to a nitrocellulose or PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal protein loading.
Data Analysis:
Quantify the band intensities for the phosphorylated and total substrate. The ratio of phospho-substrate to total substrate is a measure of kinase activity. Plot this ratio against the inhibitor concentration to determine the cellular IC₅₀.
Signaling Pathway Analysis
Caption: A generic kinase signaling pathway illustrating the point of inhibition.
Conclusion and Future Directions
This document outlines a systematic approach to evaluate the potential of 2-Chloro-6-fluoro-3-methoxybenzamide as a kinase inhibitor. The proposed workflow, from broad biochemical screening to targeted cell-based assays, provides a robust framework for hit validation and characterization. Positive results from these assays would warrant further investigation, including kinome-wide selectivity profiling, mechanism of action studies, and evaluation in preclinical disease models. The ultimate goal is to build a comprehensive data package to support the advancement of promising compounds into lead optimization programs.
References
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]
Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website. [Link]
Molecular Devices. (2026, March 4). Fluorescence Polarization (FP). Retrieved from Molecular Devices website. [Link]
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from INiTS website. [Link]
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from Celtarys website. [Link]
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Retrieved from BellBrook Labs website. [Link]
Zask, A., et al. (2011). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 9(5), 488-496. [Link]
Bio Molecular Systems. Kinase Assays with Myra. Retrieved from Bio Molecular Systems website. [Link]
Inglese, J., et al. (2006). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Haydon, D. J., et al. (2018). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 23(11), 2949. [Link]
S. M. G. Braun, et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-fluoro-3-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-6-fluoro-3-met...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-6-fluoro-3-methoxybenzamide, a versatile building block in medicinal chemistry and materials science. The unique electronic and steric properties of this substrate, characterized by an electron-withdrawing benzamide, a deactivating ortho-chloro substituent, and additional fluoro and methoxy groups, present specific challenges and opportunities in carbon-carbon and carbon-nitrogen bond formation. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights into optimizing Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Beyond a simple recitation of steps, this guide elucidates the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers to develop robust and efficient synthetic routes.
Introduction: The Synthetic Potential of 2-Chloro-6-fluoro-3-methoxybenzamide
2-Chloro-6-fluoro-3-methoxybenzamide is a polysubstituted aromatic compound of significant interest in the synthesis of complex molecular architectures. The strategic placement of its functional groups allows for vectorial synthesis and fine-tuning of the physicochemical properties of the target molecules. The primary amide offers a handle for further functionalization or can act as a key pharmacophoric element. The chloro and fluoro substituents provide metabolic stability and can modulate the electronic properties of the aromatic ring, while the methoxy group can influence both steric and electronic characteristics.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of such highly functionalized intermediates.[1] However, the successful implementation of these reactions with 2-Chloro-6-fluoro-3-methoxybenzamide requires a nuanced understanding of its reactivity. The chlorine atom, being less reactive than bromine or iodine in oxidative addition to palladium(0), necessitates the use of specialized catalyst systems.[2][3] The electron-withdrawing nature of the benzamide group can activate the aryl chloride towards oxidative addition, yet the steric hindrance from the ortho-fluoro and ortho-chloro substituents can impede this crucial step. This guide provides a systematic approach to navigating these challenges.
The Suzuki-Miyaura reaction is a premier method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[2][4] For a substrate like 2-Chloro-6-fluoro-3-methoxybenzamide, the key to a successful Suzuki coupling lies in overcoming the inertness of the C-Cl bond.[3]
Mechanistic Considerations and Catalyst Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl chloride to a Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] For aryl chlorides, the oxidative addition is often the rate-limiting step.[5] To facilitate this, bulky, electron-rich phosphine ligands are paramount. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst in the oxidative addition of sterically hindered aryl chlorides.
Recommended Catalyst Systems:
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common choices. Pd(OAc)₂ requires in-situ reduction to Pd(0), which is often achieved by the phosphine ligand.
Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective for coupling aryl chlorides.[6][7] N-heterocyclic carbenes (NHCs) can also be excellent ligands for this transformation.[6]
Base: A base is required to activate the boronic acid for transmetalation.[6] Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for aryl chlorides, as they can also help to break up palladium-chloride bridging dimers that can form and deactivate the catalyst. The use of aqueous base solutions can accelerate the reaction.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-fluoro-3-methoxybenzamide with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-Chloro-6-fluoro-3-methoxybenzamide. Optimization of the ligand, base, solvent, and temperature may be required for different boronic acids.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
Reagent/Parameter
Quantity/Value
Notes
2-Chloro-6-fluoro-3-methoxybenzamide
1.0 mmol, 1.0 equiv
Phenylboronic Acid
1.2-1.5 mmol, 1.2-1.5 equiv
An excess of the boronic acid is often used.
Pd₂(dba)₃
0.02-0.05 mmol, 2-5 mol%
Can be substituted with Pd(OAc)₂.
SPhos
0.04-0.10 mmol, 4-10 mol%
Other bulky, electron-rich ligands can be screened.
K₃PO₄
2.0-3.0 mmol, 2.0-3.0 equiv
Should be finely ground.
Solvent
Toluene/H₂O (e.g., 10:1) or Dioxane/H₂O
Degassed prior to use.
Temperature
80-110 °C
Reaction progress should be monitored by TLC or LC-MS.
Reaction Time
4-24 hours
Step-by-Step Procedure:
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-6-fluoro-3-methoxybenzamide, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
Add the degassed solvent system.
Seal the tube and heat the reaction mixture with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8] Given the prevalence of the N-aryl moiety in bioactive molecules, this reaction is of high importance.[9] Similar to the Suzuki coupling, the amination of aryl chlorides requires careful selection of the catalyst system.[10]
Mechanistic Insights and Reagent Selection
The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][11] The choice of base is critical, as it must be strong enough to deprotonate the amine-palladium complex without causing unwanted side reactions.[12][13][14]
Recommended Catalyst Systems:
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are suitable.
Ligands: Bulky, electron-rich biarylphosphine ligands are essential. BrettPhos and RuPhos are often excellent choices for the coupling of primary and secondary amines with aryl chlorides.[10] BippyPhos has shown a particularly broad scope for heteroaryl chlorides.[15]
Base: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, often requiring higher reaction temperatures.[12]
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of 2-Chloro-6-fluoro-3-methoxybenzamide with Aniline
This protocol outlines a general procedure for the N-arylation of anilines. For less nucleophilic amines or sterically hindered substrates, more forcing conditions or different ligand/base combinations may be necessary.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
Reagent/Parameter
Quantity/Value
Notes
2-Chloro-6-fluoro-3-methoxybenzamide
1.0 mmol, 1.0 equiv
Aniline
1.2 mmol, 1.2 equiv
Pd(OAc)₂
0.02 mmol, 2 mol%
BrettPhos
0.04 mmol, 4 mol%
NaOtBu
1.4 mmol, 1.4 equiv
Handle in a glovebox as it is hygroscopic.
Solvent
Toluene or Dioxane
Anhydrous and degassed.
Temperature
100 °C
Reaction Time
12-24 hours
Step-by-Step Procedure:
In a glovebox, add Pd(OAc)₂, BrettPhos, and NaOtBu to a dry Schlenk tube.
Remove the tube from the glovebox, and under a positive pressure of inert gas, add 2-Chloro-6-fluoro-3-methoxybenzamide and the solvent.
Add aniline via syringe.
Seal the tube and heat the mixture with stirring.
After the reaction is complete (monitored by LC-MS), cool to room temperature.
Carefully quench the reaction with saturated aqueous NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
Purify by flash chromatography.
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties
The Sonogashira and Heck reactions are fundamental for introducing C(sp) and C(sp²) hybridized carbon atoms, respectively, onto an aromatic core.[16][17][18] These reactions open avenues to a wide range of linear and conjugated systems.
Sonogashira Coupling
The Sonogashira coupling of a terminal alkyne with an aryl halide typically employs a palladium catalyst and a copper(I) co-catalyst.[16][19][20] However, copper-free conditions have been developed to avoid the homocoupling of alkynes (Glaser coupling).[21][22] For an electron-deficient and sterically hindered substrate like 2-Chloro-6-fluoro-3-methoxybenzamide, a copper-free protocol is often preferred.[23]
Recommended Copper-Free Sonogashira Conditions:
Catalyst System: A palladium source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a suitable phosphine ligand.
Base: A strong amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used.
Solvent: Aprotic polar solvents like DMF or THF are typical.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base.[17][18][24] The regioselectivity of the alkene insertion and the stereoselectivity of the product are key considerations. For acrylates, the coupling typically occurs at the β-position.
Recommended Heck Reaction Conditions:
Catalyst System: Pd(OAc)₂ is a common and effective precatalyst. Often, phosphine ligands are not strictly necessary, but their addition can improve yields and selectivity.
Base: An inorganic base like K₂CO₃ or an organic base such as triethylamine is used to neutralize the HX formed during the reaction.
Solvent: Polar aprotic solvents like DMF or NMP are generally used.
Diagram 3: Comparison of C-C Bond Forming Reactions
Caption: An overview of C-C bond forming reactions with the subject aryl chloride.
General Protocol for Copper-Free Sonogashira Coupling
Table 3: Reagents and Conditions for Copper-Free Sonogashira Coupling
Reagent/Parameter
Quantity/Value
Notes
2-Chloro-6-fluoro-3-methoxybenzamide
1.0 mmol, 1.0 equiv
Terminal Alkyne
1.5 mmol, 1.5 equiv
PdCl₂(PPh₃)₂
0.03 mmol, 3 mol%
PPh₃
0.06 mmol, 6 mol%
Additional ligand can be beneficial.
DIPEA
3.0 mmol, 3.0 equiv
Solvent
DMF
Anhydrous and degassed.
Temperature
80-100 °C
Reaction Time
6-18 hours
General Protocol for Heck Coupling with n-Butyl Acrylate
Table 4: Reagents and Conditions for Heck Coupling
Reagent/Parameter
Quantity/Value
Notes
2-Chloro-6-fluoro-3-methoxybenzamide
1.0 mmol, 1.0 equiv
n-Butyl Acrylate
1.5 mmol, 1.5 equiv
Pd(OAc)₂
0.02 mmol, 2 mol%
K₂CO₃
2.0 mmol, 2.0 equiv
Solvent
DMF or NMP
Anhydrous.
Temperature
120-140 °C
Reaction Time
12-24 hours
Conclusion and Future Perspectives
2-Chloro-6-fluoro-3-methoxybenzamide is a valuable substrate for creating molecular diversity through palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide serve as a robust starting point for synthetic chemists. The key to success lies in the rational selection of bulky, electron-rich ligands to overcome the challenge of C-Cl bond activation. Further optimization of reaction conditions will undoubtedly lead to even more efficient and versatile applications of this important building block in the development of novel therapeutics and functional materials. As our understanding of catalyst design and reaction mechanisms deepens, we can anticipate the development of even more active and selective catalyst systems for challenging substrates like the one discussed herein.
References
Colacot, T. J., et al. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. J. Org. Chem., 78(2), 568-581.
Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
Al-Masum, M., & Kumaraswamy, G. (2008). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Green Chemistry, 10(11), 1235-1240.
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
Reichle, W. T. (1986). Heck reaction of unreactive aryl halides. Journal of Organometallic Chemistry, 302(3), 351-356.
Pal, M., et al. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Tetrahedron Letters, 49(1), 154-158.
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and activated aryl bromides. Tetrahedron, 57(35), 7449-7476.
Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted acetylene derivatives by the use of nickel and palladium complexes. Journal of Organometallic Chemistry, 93(2), 253-257.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 8(19), 4561-4564.
2-Chloro-6-fluoro-3-methylbenzamide on Worldwide Life Sciences.
Viciu, M. S., et al. (2004). The Role of the Base in Buchwald−Hartwig Amination. The Journal of Organic Chemistry, 69(24), 8057-8063.
2-CHLORO-N-(4-FLUOROPHENYL)-3-METHOXYBENZAMIDE Safety Data Sheet.
2-Chloro-6-fluoro-3-methylbenzamide on Matrix Scientific.
Beletskaya, I. P., & Kashin, A. N. (2004). Heck Coupling Styrene with Aryl Halides Catalyzed by Palladium Complexes in Biphasic Media I. Journal de la Société Chimique de Tunisie, 6(1), 15-23.
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
2-Chloro-6-fluorobenzamide on PubChem.
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
2-Chloro-6-fluoro-3-methylbenzamide on BuyersGuideChem.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The First General Method for the Synthesis of N-Aryl Amides. Journal of the American Chemical Society, 124(21), 6043-6048.
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914-15917.
Biscoe, M. R., et al. (2013). BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides. Journal of the American Chemical Society, 135(49), 18195-18198.
Littke, A. F., & Fu, G. C. (1999). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 38(16), 2411-2413.
Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg.
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
Littke, A., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711-1714.
Negishi, E.-i. (Ed.). (2002). Handbook of organopalladium chemistry for organic synthesis (Vol. 1). John Wiley & Sons.
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633.
Organic Synthesis. Buchwald-Hartwig Coupling.
Szostak, M., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Pd–NHC Catalysts. Organic Letters, 22(1), 136-141.
Barrios-Landeros, F., & Hartwig, J. F. (2007). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Journal of the American Chemical Society, 129(25), 7806-7807.
Kwong, F. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648-651.
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines.
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
Yi, C., Hua, R. (2013). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Organic & Biomolecular Chemistry, 11(23), 3823-3827.
Navarro, O., et al. (2006). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Tetrahedron, 62(49), 11463-11469.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Medicinal Chemists, and Pharmaceutical Quality Control Professionals
Document Type: Technical Guide & Validated Protocols
Introduction and Scientific Rationale
2-Chloro-6-fluoro-3-methoxybenzamide (CAS: 886761-58-6) is a highly functionalized aromatic building block utilized extensively in the discovery of advanced therapeutics, including selective JAK-2 inhibitors[1] and bacterial FtsZ protein effectors[2][3]. Characterizing this molecule requires an understanding of how its specific substitution pattern influences its physical and spectral behavior.
The strategic placement of a fluorine atom at the ortho position (C6) relative to the carboxamide group fundamentally alters the molecule's structural dynamics. Covalently bound fluorine acts as a weak hydrogen-bond acceptor, forming highly directional intramolecular C-F···H-N interactions. This interaction restricts rotation around the C(aryl)-C(carbonyl) bond, which effectively suppresses the crystallographic disorder that is commonly observed in non-fluorinated benzamides[4][5].
This application note provides a self-validating analytical framework for the characterization of 2-Chloro-6-fluoro-3-methoxybenzamide, bridging mechanistic causality with step-by-step methodologies compliant with the latest regulatory standards.
Physicochemical Profiling & Structural Dynamics
Before initiating analytical workflows, establishing the baseline physicochemical properties is critical for method parameter selection (e.g., ionization modes, solvent compatibility).
Table 1: Key Physicochemical Properties and Analytical Significance
Property
Value
Analytical Causality / Significance
Molecular Formula
C₈H₇ClFNO₂
Defines the exact isotopic mass required for High-Resolution Mass Spectrometry (HRMS) targeting.
Monoisotopic Mass
~203.01 m/z
Primary target for[M+H]⁺ and [M-H]⁻ molecular ion detection in soft ionization (ESI).
H-Bond Donors
1 (-NH₂)
Participates in target binding; dictates the use of protic/aprotic NMR solvents to observe exchangeable protons.
The 6-fluoro substitution suppresses crystal disorder via intramolecular H-bonding[5].
Analytical Methodologies & Mechanistic Causality
To build a self-validating system, orthogonal techniques must be employed. Mass spectrometry confirms the molecular weight, NMR provides absolute regiochemical mapping, and FT-IR validates functional group integrity.
Caption: Comprehensive orthogonal analytical workflow for benzamide characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The "Why": Benzamides can be sensitive to strong acidic environments which may induce hydrolysis. Therefore, a 10 mM aqueous ammonium acetate buffer is selected over standard formic acid[2]. Ammonium acetate provides excellent buffering capacity, protects the methoxy ether linkage, and promotes the formation of highly stable [M+H]⁺ and [M+NH₄]⁺ adducts in Electrospray Ionization (ESI).
Protocol:
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Sonicate for 2 minutes to ensure complete dissolution.
Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to achieve high theoretical plate counts.
Mobile Phase:
Phase A: 10 mM aqueous ammonium acetate.
Phase B: 100% Acetonitrile.
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Detection: Configure the MS to scan m/z 100–500 in ESI+ mode. Monitor the UV trace at 254 nm for aromatic purity quantification.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
The "Why": While ¹H NMR confirms the presence of the methoxy and amide protons, the true power of characterizing this specific molecule lies in ¹⁹F NMR. Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, making it nearly as sensitive as protons. The scalar coupling between ¹⁹F and adjacent ¹H/¹³C nuclei provides absolute, self-validating proof of the 2-chloro, 6-fluoro, 3-methoxy regiochemical arrangement.
Protocol:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. DMSO is chosen to prevent rapid exchange of the -NH₂ protons, allowing them to be observed as distinct signals[1].
¹H NMR (400 MHz): Acquire 16 scans. Expect a sharp singlet near 3.9 ppm for the methoxy group, a pair of coupled aromatic protons (ortho/meta coupling), and a broad singlet for the primary amide.
¹⁹F NMR (376 MHz): Acquire 32 scans. Observe the single fluorine resonance. Analyze the multiplicity; the ¹⁹F signal will be split by the adjacent aromatic proton (³J_FH coupling).
¹³C NMR (100 MHz): Acquire 512 scans with ¹H-decoupling. Crucially, look for the carbon signals split into doublets by the ¹⁹F nucleus (e.g., ¹J_CF ~240-250 Hz for the C6 carbon, and ²J_CF ~20-25 Hz for adjacent carbons).
Method Validation Framework (ICH Q2(R2))
To utilize these analytical procedures in a regulatory submission or late-stage drug development, the methods must be validated according to the revised ICH Q2(R2) guidelines. The updated Q2(R2) directive emphasizes a lifecycle approach and provides specific requirements for both chromatographic and non-chromatographic techniques (such as NMR and MS)[6][7].
Caption: ICH Q2(R2) analytical method validation parameters for pharmaceutical quality control.
Validation Execution for LC-MS Purity Assay:
Specificity: Inject synthetic precursors (e.g., 2-chloro-6-fluoro-3-methoxybenzoic acid) and ensure baseline resolution (Rs > 1.5) from the active benzamide peak[6].
Linearity & Range: Prepare a 5-point calibration curve ranging from 50% to 150% of the nominal target concentration. Acceptance criteria: Correlation coefficient (R²) ≥ 0.999.
Precision (Repeatability): Perform 6 replicate injections of a 100% nominal concentration sample. Acceptance criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness: Introduce deliberate, small variations to the method (e.g., ±0.2 pH units in the ammonium acetate buffer, ±2°C column temperature) to prove the method's reliability in routine use[7].
References
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).6
Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. 7
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society (ACS). 5
Combinations of JAK-2 inhibitors and other agents. Google Patents (WO2009017838A2). 1
Antibacterial Agents (FtsZ Inhibitors). Google Patents (EA015198B1). 2
Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed Central (PMC). 4
Application Note: Fragment-Based Assay Development and Lead Optimization Using 2-Chloro-6-fluoro-3-methoxybenzamide
Introduction & Scientific Rationale In the paradigm of Fragment-Based Drug Discovery (FBDD), the selection of a highly privileged, low-molecular-weight scaffold is the most critical determinant of downstream success. 2-C...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
In the paradigm of Fragment-Based Drug Discovery (FBDD), the selection of a highly privileged, low-molecular-weight scaffold is the most critical determinant of downstream success. 2-Chloro-6-fluoro-3-methoxybenzamide (CAS: 886761-58-6)[1] has emerged as an exceptionally versatile building block in medicinal chemistry. It serves as a core pharmacophore in the synthesis of potent Janus Kinase 2 (JAK2) inhibitors for oncology and autoimmune indications[2], as well as in the development of novel antibacterial agents targeting the bacterial cell division protein FtsZ[3].
The Causality of the Pharmacophore
The structural architecture of this fragment is not arbitrary; it is governed by strict stereoelectronic principles:
Conformational Pre-organization: The ortho-halogenation (chlorine at C2, fluorine at C6) creates a severe steric clash with the benzamide carbonyl. This forces the amide plane to sit orthogonal to the phenyl ring, drastically reducing the entropic penalty upon binding to deep, narrow hydrophobic pockets (such as the ATP-binding cleft of JAK2)[4].
Halogen Bonding & Solvation: The fluorine atom acts as a highly electronegative hydrogen bond acceptor, while the chlorine atom can engage in halogen bonding with backbone carbonyls.
Synthetic Vector: The 3-methoxy group provides a highly accessible vector for synthetic elaboration, allowing chemists to "grow" the fragment into solvent-exposed regions without disrupting the primary binding anchor[3].
Fragment-Based Lead Discovery workflow for 2-Chloro-6-fluoro-3-methoxybenzamide.
Before synthesizing complex derivatives, the binding affinity of the bare fragment must be biophysically validated. SPR is the gold standard for this due to its label-free, real-time kinetic readout.
Protocol 1: SPR Fragment Validation
Causality for Assay Design: Low-molecular-weight fragments (~203.6 Da)[1] produce very low Response Units (RU). Therefore, a rigorous solvent correction curve is mandatory to decouple true binding events from bulk refractive index shifts caused by DMSO.
Self-Validating Mechanism: The inclusion of a reference flow cell (unmodified dextran matrix) subtracts non-specific binding, ensuring that only target-specific interactions are recorded.
Step-by-Step Methodology:
Surface Preparation: Immobilize recombinant His-tagged JAK2 (kinase domain) or FtsZ onto a CM5 sensor chip using standard amine coupling chemistry to a target density of 3000–4000 RU.
Buffer Equilibration: Run continuous flow of running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 2.0% DMSO) at 50 µL/min.
Solvent Correction: Inject a series of 8 buffer blanks with DMSO concentrations ranging from 1.5% to 2.5% to create a calibration curve for refractive index anomalies.
Analyte Injection: Prepare a 10-point concentration series of 2-Chloro-6-fluoro-3-methoxybenzamide (10 µM to 2 mM) in running buffer. Inject each concentration for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).
Data Analysis: Fit the double-referenced data (reference cell and blank subtracted) to a 1:1 steady-state affinity model to calculate the dissociation constant (
Kd
).
Functional Evaluation of Optimized Derivatives
Once the fragment is synthetically optimized into a lead compound (e.g., a pyrimidinyl-aminophenyl derivative for JAK2[2]), biochemical assays are required to quantify functional inhibition.
Protocol 2: TR-FRET JAK2 Kinase Assay
Causality for Assay Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays because the time delay (typically 50–100 µs) before signal acquisition eliminates short-lived background autofluorescence from the test compounds, drastically reducing false positives in High-Throughput Screening (HTS)[5].
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[5].
Enzyme/Substrate Mix: Mix recombinant GST-JAK2 enzyme (5 ng/well) with a biotinylated STAT-derived peptide substrate and ATP. Critical Step: Set the ATP concentration at its apparent
Km
(typically 10-15 µM) to ensure maximum sensitivity to ATP-competitive inhibitors derived from the benzamide fragment.
Compound Addition: Dispense 100 nL of the synthesized derivative (in 100% DMSO) into a 384-well low-volume plate. Add 5 µL of the Enzyme/Substrate mix.
Incubation: Incubate the reaction for 60 minutes at room temperature.
Termination & Detection: Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
Readout: Read the plate on a TR-FRET microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using non-linear regression analysis of the 665/615 nm emission ratio[5].
JAK/STAT signaling pathway illustrating the therapeutic intervention point.
For derivatives optimized for antibacterial activity[3], targeting the FtsZ cell division protein requires a different biophysical approach.
Causality for Assay Design: FtsZ polymerization is highly dynamic. By measuring light scattering at 340 nm, we capture the real-time nucleation and elongation phases of the Z-ring without the need for bulky fluorescent tags that might occlude the fragment-binding pocket[6].
Step-by-Step Methodology:
Buffer Setup: Prepare polymerization buffer (50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl2).
Protein Preparation: Dilute purified bacterial FtsZ to a final concentration of 12 µM in the buffer.
Equilibration: Add the benzamide derivative (1–50 µM) and incubate for 10 minutes at 30°C to establish binding equilibrium.
Initiation: Add 1 mM GTP to initiate polymerization.
Measurement: Immediately monitor absorbance/scattering at 340 nm for 15 minutes. A reduction in the maximum scattering amplitude indicates successful inhibition of filament assembly.
Quantitative Data Summary
The table below summarizes the expected assay metrics as the 2-Chloro-6-fluoro-3-methoxybenzamide fragment is optimized into functional leads.
cell-based assay protocol using 2-Chloro-6-fluoro-3-methoxybenzamide
Application Note: High-Content Phenotypic Profiling of FtsZ Inhibition by 2-Chloro-6-fluoro-3-methoxybenzamide Mechanistic Rationale: Targeting the Bacterial Divisome The escalating crisis of antimicrobial resistance nec...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Content Phenotypic Profiling of FtsZ Inhibition by 2-Chloro-6-fluoro-3-methoxybenzamide
Mechanistic Rationale: Targeting the Bacterial Divisome
The escalating crisis of antimicrobial resistance necessitates the exploitation of uncharacterized pharmacological targets. The bacterial cell division protein FtsZ —a highly conserved prokaryotic homologue of mammalian tubulin—has emerged as a premier target for novel bactericidal agents[1]. During normal cytokinesis, FtsZ polymerizes in a GTP-dependent manner to form a highly dynamic "Z-ring" at the mid-cell, which recruits the divisome machinery to initiate septation.
Benzamide derivatives, most notably the clinical candidate PC190723, exert potent antistaphylococcal activity by binding specifically to the interdomain cleft of FtsZ [2]. 2-Chloro-6-fluoro-3-methoxybenzamide serves as a structurally refined, low-molecular-weight benzamide probe [3, 4]. By binding to the FtsZ allosteric site, this compound modulates GTPase activity and artificially stabilizes or disrupts polymer dynamics. This mechanism prevents functional Z-ring formation, causing a lethal arrest in cell division. In rod-shaped bacteria (e.g., Bacillus subtilis), this manifests as massive cell elongation (filamentation), while in cocci (e.g., Staphylococcus aureus), it results in cellular ballooning [2, 3].
Mechanistic pathway of FtsZ inhibition by 2-Chloro-6-fluoro-3-methoxybenzamide.
Assay Architecture & Self-Validating Logic
Biochemical assays (e.g., in vitro GTPase or light-scattering assays) confirm direct target engagement but fail to account for bacterial cell envelope permeability, efflux pump dynamics, or intracellular metabolic stability [1]. To bridge this gap, we deploy a High-Content Cell-Based Phenotypic Assay .
This protocol is designed as a self-validating system :
Primary Readout (Efficacy): We utilize a B. subtilis reporter strain expressing an FtsZ-GFP fusion. This allows simultaneous quantification of macroscopic cell filamentation and microscopic Z-ring delocalization.
Positive Control (Validation): PC190723 is run in parallel to benchmark the dynamic range of the filamentation phenotype.
Orthogonal Counter-Screen (Selectivity): A mammalian cytotoxicity assay (MTS on L929 cells) is integrated to ensure the compound selectively targets prokaryotic FtsZ without acting as a non-specific eukaryotic tubulin poison or membrane disruptor.
Quantitative Data Benchmarks
The following table summarizes the expected phenotypic and quantitative readouts when validating 2-Chloro-6-fluoro-3-methoxybenzamide against standard controls.
Parameter
2-Chloro-6-fluoro-3-methoxybenzamide
PC190723 (Positive Control)
Vehicle (1% DMSO)
Target Organism
B. subtilis / S. aureus
B. subtilis / S. aureus
N/A
Expected MIC (µg/mL)
2.0 - 8.0
1.0
>64
Phenotypic Morphology
Filamentous (Bacilli) / Enlarged (Cocci)
Filamentous / Enlarged
Normal
FtsZ-GFP Localization
Diffuse / Aberrant spirals
Diffuse / Delocalized spots
Mid-cell Z-ring
Mammalian CC50 (µM)
>100 (Highly Selective)
>100 (Highly Selective)
>100
Step-by-Step Experimental Methodologies
Phase 1: Compound Preparation & Standardization
Causality: Fluorinated benzamides are highly hydrophobic. Proper solvent management is critical to prevent compound precipitation and solvent-induced membrane toxicity.
Stock Generation: Dissolve 2-Chloro-6-fluoro-3-methoxybenzamide powder in 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex for 60 seconds and sonicate for 5 minutes at room temperature.
Working Dilutions: Prepare serial dilutions (0.1 to 100 µM) in cation-adjusted Mueller-Hinton (CAMH) broth.
Self-Validation Checkpoint: Ensure the final DMSO concentration in all biological assays never exceeds 1% (v/v). Include a 1% DMSO vehicle control to establish baseline cell morphology.
Phase 2: B. subtilis FtsZ-GFP Filamentation Assay
Causality: The rod-like geometry of B. subtilis provides a superior geometric axis for quantifying cell length (filamentation) compared to the spherical S. aureus, making it the optimal biosensor for divisome disruption.
Inoculation: Inoculate B. subtilis SU570 (expressing FtsZ-GFP) from a frozen glycerol stock into 5 mL of CAMH broth. Incubate overnight at 37°C with orbital shaking at 250 RPM.
Subculture: Dilute the overnight culture 1:100 into fresh CAMH broth. Incubate until the culture reaches the early exponential phase (OD₆₀₀ ≈ 0.2).
Treatment: Aliquot 1 mL of the exponential culture into sterile test tubes. Add 2-Chloro-6-fluoro-3-methoxybenzamide at varying concentrations (e.g., 0.5×, 1×, and 4× MIC). Add PC190723 (1 µg/mL) to a separate tube as a positive control.
Phenotypic Incubation: Incubate the treated cultures for exactly 3 hours at 37°C. Note: 3 hours allows for approximately 6-8 division cycles in untreated cells, amplifying the filamentation phenotype in inhibited cells.
Phase 3: High-Resolution Fluorescence Microscopy
Causality: Immobilizing cells on agarose pads prevents Brownian motion, which is mandatory for capturing sharp, high-resolution images of the delicate FtsZ-GFP structures.
Immobilization: Prepare 1% (w/v) agarose pads in sterile PBS on standard glass microscope slides.
Harvesting: Centrifuge 500 µL of the treated bacterial culture at 5,000 × g for 3 minutes. Resuspend the pellet in 50 µL of PBS to concentrate the cells.
Mounting: Drop 2 µL of the concentrated suspension onto the agarose pad. Cover with a #1.5 coverslip.
Imaging: Image immediately using an epifluorescence or confocal microscope equipped with a 100× oil-immersion objective (NA 1.4). Capture Phase Contrast (cell wall boundaries) and GFP channels (Ex: 488 nm, Em: 510 nm).
Data Analysis: Measure the cell length of at least 100 individual cells per condition using ImageJ/Fiji. Classify cells as "filamentous" if their length exceeds 3 standard deviations above the vehicle control mean.
Phase 4: Mammalian Cytotoxicity Counter-Screen
Causality: To prove that the observed cell death is due to specific prokaryotic FtsZ inhibition rather than non-specific membrane lysis, mammalian cell viability must remain unperturbed at bactericidal concentrations.
Seed L929 murine fibroblasts in a 96-well plate at 10,000 cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
Treat cells with 2-Chloro-6-fluoro-3-methoxybenzamide at concentrations up to 100 µM.
After 24 hours, add 20 µL of MTS reagent (CellTiter 96® AQueous One) per well. Incubate for 2 hours.
Read absorbance at 490 nm. Calculate the CC₅₀. A successful probe will exhibit a CC₅₀ > 100 µM, yielding a high therapeutic index.
High-content cell-based assay workflow for evaluating FtsZ inhibitors.
References
A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen. Molecular Biology of the Cell (PMC).
An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. Antimicrobial Agents and Chemotherapy.
Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. Journal of Medicinal Chemistry.
ВИЗНАЧЕННЯ ЕФЕКТОРІВ БАКТЕРІАЛЬНОГО FtsZ БІЛКУ (Determination of Effectors of Bacterial FtsZ Protein). Cytology and Genetics (JNAS).
Method
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide
Introduction 2-Chloro-6-fluoro-3-methoxybenzamide is a key intermediate in the synthesis of various high-value pharmaceutical compounds. Its specific substitution pattern makes it a crucial building block in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Chloro-6-fluoro-3-methoxybenzamide is a key intermediate in the synthesis of various high-value pharmaceutical compounds. Its specific substitution pattern makes it a crucial building block in medicinal chemistry and drug development. The growing demand for pharmaceuticals derived from this intermediate necessitates the development of a robust, scalable, and economically viable synthetic process. This document provides a comprehensive guide for the large-scale synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide, detailing a strategic synthetic pathway, step-by-step protocols, and critical process parameters. The presented methodology is designed to be self-validating, ensuring high yield and purity of the final product, and is tailored for researchers, scientists, and professionals in the field of drug development and process chemistry.
Synthetic Strategy: A Multi-Step Approach from a Readily Available Precursor
The selected synthetic route for the large-scale production of 2-Chloro-6-fluoro-3-methoxybenzamide commences with the commercially available starting material, 2-chloro-6-fluorotoluene. This strategy was chosen for its convergence and the utilization of well-established and scalable chemical transformations. The overall synthetic pathway involves a six-step sequence, as illustrated in the workflow diagram below. Each step has been optimized to ensure high conversion, ease of purification, and suitability for industrial-scale manufacturing.
Caption: Overall synthetic workflow for 2-Chloro-6-fluoro-3-methoxybenzamide.
Detailed Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-Chloro-6-fluoro-3-methoxybenzoic Acid
This section details the multi-step synthesis of the crucial carboxylic acid intermediate.
Step 1: Oxidation of 2-Chloro-6-fluorotoluene to 2-Chloro-6-fluorobenzaldehyde
The initial step involves the selective oxidation of the methyl group of 2-chloro-6-fluorotoluene. For large-scale production, a vapor-phase oxidation or a controlled chlorination followed by hydrolysis are viable options. The latter is presented here for its reliability and control.[1][2][3]
Materials and Equipment:
Large-scale glass-lined reactor with overhead stirrer, reflux condenser, and gas inlet/outlet.
UV lamp for photochlorination.
2-Chloro-6-fluorotoluene
Chlorine gas
Water
Sodium carbonate solution
Protocol:
Charge the reactor with 2-chloro-6-fluorotoluene.
Heat the toluene derivative to 120-140°C under UV irradiation.
Introduce a controlled stream of chlorine gas into the reactor. The reaction is highly exothermic and requires careful temperature management.
Monitor the reaction progress by gas chromatography (GC) until the desired degree of chlorination (primarily to the dichloromethyl derivative) is achieved.
Once the chlorination is complete, stop the chlorine flow and purge the reactor with nitrogen.
Carefully add water to the reaction mixture while maintaining the temperature at 100-110°C to hydrolyze the chlorinated intermediate to the aldehyde.
After complete hydrolysis, cool the mixture and neutralize the generated HCl with a sodium carbonate solution.
Separate the organic layer containing the crude 2-chloro-6-fluorobenzaldehyde.
Purify the crude product by vacuum distillation.
Step 2: Oxidation of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzoic Acid
The aldehyde is further oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed; however, for large-scale synthesis, potassium permanganate or catalytic oxidation with air are common choices.
Materials and Equipment:
Glass-lined reactor with a robust stirring mechanism and temperature control.
2-Chloro-6-fluorobenzaldehyde
Potassium permanganate (KMnO₄)
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Protocol:
Prepare a solution of sodium hydroxide in water in the reactor.
Add 2-chloro-6-fluorobenzaldehyde to the alkaline solution.
Slowly add a solution of potassium permanganate in water to the stirred mixture. The reaction is exothermic and the temperature should be maintained below 50°C.
Stir the reaction mixture until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
Filter off the manganese dioxide (MnO₂) byproduct.
Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the 2-chloro-6-fluorobenzoic acid.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 3: Nitration of 2-Chloro-6-fluorobenzoic Acid to 2-Chloro-6-fluoro-3-nitrobenzoic Acid
The introduction of the nitro group at the 3-position is achieved through electrophilic aromatic substitution using a nitrating mixture.[4]
Materials and Equipment:
Jacketed reactor with precise temperature control and a dropping funnel.
2-Chloro-6-fluorobenzoic acid
Concentrated sulfuric acid (H₂SO₄)
Fuming nitric acid (HNO₃)
Protocol:
Charge the reactor with concentrated sulfuric acid and cool to 0-5°C.
Slowly add 2-chloro-6-fluorobenzoic acid to the cold sulfuric acid with stirring, ensuring it dissolves completely.
In a separate vessel, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
Slowly add the nitrating mixture to the solution of the benzoic acid derivative, maintaining the temperature below 10°C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
Upon completion, carefully pour the reaction mixture onto crushed ice.
Collect the precipitated 2-chloro-6-fluoro-3-nitrobenzoic acid by filtration, wash thoroughly with cold water, and dry.
Step 4: Reduction of 2-Chloro-6-fluoro-3-nitrobenzoic Acid to 3-Amino-2-chloro-6-fluorobenzoic Acid
The nitro group is reduced to an amine, a critical step for the subsequent Sandmeyer reaction. Catalytic hydrogenation or metal-acid reduction systems are commonly used.[5][6]
Materials and Equipment:
Hydrogenation reactor (if using catalytic hydrogenation) or a standard glass-lined reactor.
2-Chloro-6-fluoro-3-nitrobenzoic acid
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Protocol (using Iron/HCl):
Charge the reactor with water and hydrochloric acid.
Add iron powder to the acidic solution and heat the mixture to 80-90°C.
Slowly add the 2-chloro-6-fluoro-3-nitrobenzoic acid to the stirred suspension.
Maintain the reaction at reflux until the reduction is complete (monitored by TLC or HPLC).
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate iron oxides.
Filter the hot solution to remove the iron sludge.
Acidify the filtrate with hydrochloric acid to precipitate the 3-amino-2-chloro-6-fluorobenzoic acid.
Collect the product by filtration, wash with water, and dry.
Step 5: Diazotization and Methoxylation to 2-Chloro-6-fluoro-3-methoxybenzoic Acid
This step utilizes the Sandmeyer reaction to replace the amino group with a methoxy group via a diazonium salt intermediate.[7][8][9]
Materials and Equipment:
Reactor equipped for low-temperature reactions.
3-Amino-2-chloro-6-fluorobenzoic acid
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Methanol (CH₃OH)
Copper(I) salt (e.g., CuCl or Cu₂O) as a catalyst (optional but recommended for improved yield).
Protocol:
Suspend the 3-amino-2-chloro-6-fluorobenzoic acid in a mixture of hydrochloric acid and water and cool to 0-5°C.
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
In a separate reactor, prepare a solution or suspension of the copper(I) catalyst in methanol.
Slowly add the cold diazonium salt solution to the methanol/catalyst mixture. Effervescence (release of N₂ gas) will be observed.
Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
After the reaction is complete, cool the mixture and dilute with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude 2-chloro-6-fluoro-3-methoxybenzoic acid by recrystallization.
Part 2: Final Amidation Step
Step 6: Amidation of 2-Chloro-6-fluoro-3-methoxybenzoic Acid to 2-Chloro-6-fluoro-3-methoxybenzamide
The final step involves the conversion of the carboxylic acid to the primary amide. A common and scalable method is the conversion of the carboxylic acid to its acid chloride followed by reaction with ammonia.[10][]
High-Yield Purification of 2-Chloro-6-fluoro-3-methoxybenzamide: Chromatographic Strategies for Advanced Pharmaceutical Intermediates
Executive Summary 2-Chloro-6-fluoro-3-methoxybenzamide (CAS: 886761-58-6) is a highly functionalized aromatic building block utilized extensively in modern drug discovery. Its unique substitution pattern—combining a prim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-6-fluoro-3-methoxybenzamide (CAS: 886761-58-6) is a highly functionalized aromatic building block utilized extensively in modern drug discovery. Its unique substitution pattern—combining a primary amide, a methoxy group, and two distinct halogens (chlorine and fluorine)—makes it a critical intermediate in the synthesis of JAK-2 kinase inhibitors for oncology and myeloproliferative disorders[1]. Furthermore, benzamide derivatives sharing this scaffold are potent inhibitors of the bacterial cell division protein FtsZ , offering a novel mechanism against multidrug-resistant Staphylococcus aureus (MRSA)[2].
Given its role as an active pharmaceutical ingredient (API) precursor, the purity of this benzamide is paramount. Trace impurities, such as regioisomers from electrophilic aromatic substitution or demethylated phenolic byproducts, can severely poison downstream catalytic cross-coupling reactions. This application note details a robust, two-dimensional chromatographic workflow—combining normal-phase flash chromatography for bulk isolation and preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for final polishing[3].
To design a self-validating purification system, we must first analyze the molecule's physicochemical properties. The primary amide group acts as both a strong hydrogen bond donor and acceptor, which dictates its strong interaction with the silanol groups on bare silica. The halogens and methoxy group provide moderate lipophilicity, ensuring solubility in standard organic phases.
Table 1: Physicochemical Profile of 2-Chloro-6-fluoro-3-methoxybenzamide
Property
Value / Description
Chromatographic Implication
Molecular Weight
203.60 g/mol
Ideal for standard LC-MS (ESI+) tracking.
Molecular Formula
C₈H₇ClFNO₂
Isotopic signature (³⁵Cl/³⁷Cl) aids in mass spec identification.
Functional Groups
Amide, Methoxy, Aryl Halides
Amide causes peak tailing on bare silica; requires optimized gradients.
Predicted LogP
~1.8 – 2.2
Retained well on C18; elutes at mid-to-high organic concentrations.
The "Causality" of the Method
Why Hexane/Ethyl Acetate for Flash? The moderate polarity of the molecule allows it to partition effectively between the non-polar hexane and the polar, hydrogen-bond-accepting ethyl acetate. Ethyl acetate competitively disrupts the amide-silanol interactions, preventing severe peak tailing.
Why Acidified Acetonitrile for HPLC? While the molecule is not highly basic, the primary amide can undergo tautomerization and interact with trace metals in the stainless-steel HPLC system or residual silanols on the C18 phase. Adding 0.1% Formic Acid (FA) to the mobile phase maintains a consistent analyte state, resulting in sharp, symmetrical peaks[3].
Workflow & Biological Context Visualizations
Fig 1: Two-dimensional chromatographic purification workflow for the benzamide intermediate.
Fig 2: Dual therapeutic utility of benzamide derivatives in JAK-2 and FtsZ inhibition.
Experimental Protocols
Protocol A: Bulk Isolation via Normal-Phase Flash Chromatography
This protocol is designed to process 1–5 grams of crude synthetic mixture, separating the target benzamide from unreacted starting materials and highly polar byproducts (e.g., demethylated phenols)[2].
Materials:
Automated Flash Chromatography System (e.g., Biotage Isolera or Teledyne ISCO)
Pre-packed Silica Gel Cartridge (40–63 µm, 60 Å, size dependent on crude mass; typically 40g cartridge for 1g crude)
Solvent A: Hexane (HPLC Grade)
Solvent B: Ethyl Acetate (HPLC Grade)
Step-by-Step Methodology:
Sample Loading (Dry Loading): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add Celite or silica gel (approx. 3x the mass of the crude) and evaporate the solvent under reduced pressure to create a free-flowing powder. Load this into an empty solid-load cartridge. Expert Insight: Dry loading prevents the strong solvent (DCM) from causing band broadening at the column head.
Column Equilibration: Equilibrate the silica cartridge with 3 Column Volumes (CV) of 10% EtOAc in Hexane.
Gradient Execution: Run the optimized step-gradient (see Table 2). Monitor elution using a dual-wavelength UV detector set to 254 nm (aromatic ring) and 280 nm.
Fraction Collection: Collect peaks exceeding 50 mAU.
Validation: Spot the collected fractions on a silica TLC plate and develop in 50:50 Hexane:EtOAc. The target compound typically exhibits an
Rf
of ~0.35. Pool the pure fractions and concentrate in vacuo.
Table 2: Optimized Flash Chromatography Gradient
Column Volume (CV)
% Solvent A (Hexane)
% Solvent B (EtOAc)
Purpose
0.0 – 2.0
90%
10%
Elution of non-polar impurities / unreacted halides.
2.0 – 6.0
70%
30%
Elution of 2-Chloro-6-fluoro-3-methoxybenzamide.
6.0 – 9.0
40%
60%
Flushing of polar byproducts (e.g., phenols).
9.0 – 11.0
0%
100%
Final column wash.
Protocol B: Preparative RP-HPLC Polishing
For applications requiring >99% purity (e.g., biological assays or sensitive downstream asymmetric syntheses), the flash-purified material must be polished using RP-HPLC[3].
Sample Preparation: Dissolve the flash-purified benzamide in a 1:1 mixture of DMSO and MeCN to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter. Expert Insight: DMSO ensures complete dissolution of the crystalline benzamide, preventing column clogging, while MeCN matches the mobile phase viscosity.
System Equilibration: Equilibrate the C18 column at 20 mL/min with 10% Solvent B for 5 minutes.
Injection: Inject 500 µL to 1 mL of the sample per run.
Gradient Execution: Execute the linear gradient outlined in Table 3. Monitor at 254 nm.
Fraction Recovery: The target compound will elute as a sharp, symmetrical peak. Pool the fractions and lyophilize (freeze-dry) to remove water, MeCN, and the volatile Formic Acid, yielding the pure compound as a white to off-white solid.
Final Validation: Confirm purity (>99%) via analytical LC-MS. The mass spectrum should show a clear
[M+H]+
peak at m/z 204.0 (for the ³⁵Cl isotope) and m/z 206.0 (for the ³⁷Cl isotope) in a 3:1 ratio.
Table 3: Preparative RP-HPLC Gradient Profile
Time (min)
Flow Rate (mL/min)
% Solvent A (H₂O + FA)
% Solvent B (MeCN + FA)
0.0
20.0
90%
10%
2.0
20.0
90%
10%
15.0
20.0
30%
70%
16.0
20.0
5%
95%
20.0
20.0
5%
95%
References
Combinations of JAK-2 inhibitors and other agents. (WO2009017838A2). World Intellectual Property Organization.
Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties. Journal of Medicinal Chemistry. American Chemical Society. Available at:[Link]
Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. National Center for Biotechnology Information (PMC). Available at:[Link]
Application Notes & Protocols: The Use of 2-Chloro-6-fluoro-3-methoxybenzamide in Fragment-Based Drug Discovery
For: Researchers, scientists, and drug development professionals. Abstract Fragment-Based Drug Discovery (FBDD) has cemented its position as a cornerstone in modern medicinal chemistry, offering an efficient paradigm for...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its position as a cornerstone in modern medicinal chemistry, offering an efficient paradigm for the identification of novel lead compounds. This guide provides an in-depth exploration of how a small molecule, such as 2-Chloro-6-fluoro-3-methoxybenzamide, can be effectively utilized within an FBDD campaign. While direct literature on this specific fragment is sparse, its structural and physicochemical properties make it an exemplary model for illustrating the principles and protocols central to FBDD. We will detail a comprehensive workflow, from initial fragment characterization and primary screening using high-throughput biophysical methods, through orthogonal hit validation and detailed characterization by NMR spectroscopy, to structural elucidation via X-ray crystallography and strategies for subsequent hit-to-lead optimization.
Introduction: The Rationale for FBDD and the Potential of a Benzamide Fragment
Fragment-Based Drug Discovery (FBDD) is a rational approach to drug design that begins with identifying low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1] Unlike traditional high-throughput screening (HTS), which screens large, complex molecules, FBDD builds high-affinity leads by starting with these smaller, simpler fragments.[2] This bottom-up approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3]
A successful fragment must possess properties that make it an ideal starting point for chemical elaboration. The "Rule of Three" (Ro3) provides a useful guideline: a molecular weight <300 Da, cLogP ≤ 3, and ≤3 hydrogen bond donors and acceptors.[4]
1.1. Analyzing 2-Chloro-6-fluoro-3-methoxybenzamide as a Prototypical Fragment
Let's consider the hypothetical fragment, 2-Chloro-6-fluoro-3-methoxybenzamide.
Molecular Formula: C₈H₇ClFNO₂
Molecular Weight: 203.6 g/mol
This fragment comfortably adheres to the "Rule of Three," making it an excellent candidate for an FBDD library.[5] Its structure is rich with features that can probe a variety of interactions within a protein's binding pocket:
Benzamide Moiety: The amide group is a classic pharmacophore, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual nature is critical for forming specific, directional interactions that anchor the fragment to the target.[6]
Halogen Substituents (Chloro & Fluoro): The electron-withdrawing chloro and fluoro groups can significantly influence the electronic properties of the aromatic ring. They can participate in various non-covalent interactions, including halogen bonding and dipole-dipole interactions, or occupy hydrophobic pockets.[7][8] Fluorine, in particular, can modulate pKa and metabolic stability.[9]
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its methyl group can engage in favorable hydrophobic or van der Waals interactions.
The strategic placement of these functional groups provides multiple, synthetically tractable vectors for future chemical modification during the hit-to-lead phase.[2]
The FBDD Experimental Workflow: A Step-by-Step Guide
A robust FBDD campaign relies on a cascade of biophysical techniques to identify, validate, and characterize fragment hits. This multi-step approach is crucial for eliminating false positives and ensuring that resources are focused on the most promising starting points.
Caption: High-level workflow for a typical Fragment-Based Drug Discovery campaign.
Phase 1: Primary Screening for Hit Identification
The goal of the primary screen is to rapidly identify potential binders from a larger library. The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a cost-effective and high-throughput method ideal for this stage.[10] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[11]
Protocol 2.1.1: Thermal Shift Assay (TSA) for Primary Screening
Protein Preparation: Purify the target protein to >95% homogeneity. Dialyze extensively into a suitable, low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The final concentration should be around 2-5 µM for the assay.
Fragment Preparation: Prepare a 10 mM stock solution of 2-Chloro-6-fluoro-3-methoxybenzamide in 100% DMSO. Create a working plate where the fragment is diluted to 1 mM in the assay buffer (final DMSO concentration should be kept constant across all wells, typically ≤1%).
Assay Setup:
In a 96-well or 384-well PCR plate, add the components for a final reaction volume of 20 µL.
Test Well: 10 µL of 4-10 µM protein solution, 2 µL of 1 mM fragment, 2 µL of 50X SYPRO Orange dye (prepared from 5000X stock), and 6 µL of assay buffer.
No-Ligand Control: 10 µL of 4-10 µM protein solution, 2 µL of 10% DMSO in buffer, 2 µL of 50X SYPRO Orange, and 6 µL of assay buffer.
No-Protein Control: 12 µL of assay buffer, 2 µL of 1 mM fragment, 2 µL of 50X SYPRO Orange, and 4 µL of assay buffer.
Data Acquisition:
Seal the plate and centrifuge briefly.
Place the plate in a real-time PCR instrument.
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.[11]
Data Analysis:
Plot fluorescence intensity versus temperature. A sigmoidal curve will be generated as the protein unfolds.[12]
The melting temperature (Tm) is the midpoint of this transition. A significant shift in Tm (ΔTm) of >1-2 °C in the presence of the fragment compared to the no-ligand control indicates a potential interaction.[13]
Fragment ID
Concentration (µM)
Tm (°C)
ΔTm (°C)
Hit?
Control (DMSO)
N/A
52.1
0.0
No
CFM-Benzamide
100
54.5
+2.4
Yes
Fragment X
100
52.3
+0.2
No
Fragment Y
100
50.9
-1.2
Yes
Caption: Representative data from a primary Thermal Shift Assay screen.
Phase 2: Hit Validation and Characterization
Hits from the primary screen require confirmation using an orthogonal, solution-based technique to eliminate false positives (e.g., compounds that stabilize the protein without direct binding). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose as it directly reports on binding in solution.[14]
Protocol 2.2.1: Hit Validation with Saturation Transfer Difference (STD) NMR
STD-NMR is a ligand-observed experiment that is highly sensitive to weak binding events.[15] It identifies binders by detecting the transfer of magnetic saturation from the protein to the bound ligand.[16]
Sample Preparation:
Prepare a sample containing 10-20 µM of the target protein and 500 µM of 2-Chloro-6-fluoro-3-methoxybenzamide in a deuterated buffer (e.g., 20 mM Tris-d11 pH 7.5, 150 mM NaCl, in 99.9% D₂O). The total volume should be ~500 µL for a standard NMR tube.
Prepare a control sample containing only the fragment at 500 µM in the same buffer.
NMR Acquisition:
Acquire data on a >500 MHz NMR spectrometer equipped with a cryoprobe.
On-resonance spectrum: Selectively irradiate a region where only protein resonances appear (e.g., -1.0 ppm) for a saturation time of 2 seconds.
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 30 ppm).[17]
The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
Data Analysis:
Only signals from a binding ligand will appear in the final STD spectrum.[17]
The absence of signals indicates no binding. The presence of signals from 2-Chloro-6-fluoro-3-methoxybenzamide confirms it as a true hit.
The relative intensity of the signals in the STD spectrum can provide an "epitope map," indicating which protons of the fragment are in closest proximity to the protein surface.[15]
Caption: Conceptual workflow of the Saturation Transfer Difference (STD) NMR experiment.
Protocol 2.2.2: Affinity (Kd) and Binding Site Mapping by ¹H-¹⁵N HSQC Titration
Once a hit is validated, the next steps are to quantify its binding affinity (dissociation constant, Kd) and identify its binding location on the protein. This is achieved using a protein-observed 2D NMR experiment, typically a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which requires an isotopically ¹⁵N-labeled protein.[18]
Protein Preparation: Express and purify the target protein using ¹⁵N-labeled media. Prepare a stock solution of ~100 µM ¹⁵N-protein in the deuterated NMR buffer.
Titration Setup:
Record a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.
Prepare a concentrated stock of the fragment (e.g., 50 mM 2-Chloro-6-fluoro-3-methoxybenzamide) in the same deuterated buffer.
Perform a stepwise titration by adding small aliquots of the fragment stock to the protein sample, recording an HSQC spectrum at each concentration (e.g., 0.5x, 1x, 2x, 5x, 10x, 20x molar excess of fragment over protein).
Data Analysis:
Overlay the series of HSQC spectra. Upon fragment binding, specific peaks corresponding to amino acid residues at or near the binding site will shift their position. These are known as Chemical Shift Perturbations (CSPs).[19]
Binding Site Mapping: By mapping the residues with significant CSPs onto the protein's 3D structure (if known), the binding site can be identified.
Kd Determination: The magnitude of the chemical shift change for affected residues is plotted against the ligand concentration. These data are then fit to a binding isotherm equation to calculate the dissociation constant (Kd).[20]
Structural Elucidation via X-ray Crystallography
The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex. This provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions, which is invaluable for structure-guided drug design.[21][22]
Protocol 2.3.1: Co-crystallization of Target Protein with Fragment
Protein and Fragment Preparation: Concentrate the purified target protein to 5-10 mg/mL. Prepare a 100 mM stock of 2-Chloro-6-fluoro-3-methoxybenzamide in a suitable solvent (e.g., DMSO).
Crystallization Screening:
Mix the protein with the fragment at a 5- to 10-fold molar excess. Incubate on ice for at least 30 minutes.
Use this protein-fragment complex solution to set up crystallization trials. The hanging drop vapor diffusion method is commonly used.[23]
Screen a wide range of commercially available crystallization conditions (buffers, precipitants, salts) at different temperatures (e.g., 4 °C and 20 °C).
Crystal Harvesting and Data Collection:
Once crystals appear, they are carefully harvested using a small loop and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution.
Diffraction data are collected at a synchrotron X-ray source.[24]
Structure Solution and Refinement:
The diffraction data are processed to solve the three-dimensional structure of the protein.
The resulting electron density map is inspected for additional density in the binding pocket corresponding to the bound fragment. The fragment is then modeled into this density, and the entire structure is refined to high resolution.[25]
Hit-to-Lead: From Fragment to Drug Candidate
With a validated fragment hit and a high-resolution structure in hand, the next phase is to optimize this starting point into a potent lead compound. The goal is to increase affinity and selectivity while maintaining drug-like properties.[1]
3.1. Key Optimization Strategies
Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functional groups to the fragment core, extending it into adjacent sub-pockets of the binding site to form new, favorable interactions.[2][26] For our benzamide fragment, the aromatic ring provides positions for elaboration. For example, a vector could be added at the 4- or 5-position to probe for nearby pockets.
Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together.[3] This can lead to a dramatic, synergistic increase in binding affinity.
Fragment Merging: If two fragments are found to bind in an overlapping fashion, a new molecule can be designed that incorporates the key binding features of both.
The structural information from X-ray crystallography is critical to guide these synthetic efforts, ensuring that modifications are productive and rationally designed.
Conclusion
While 2-Chloro-6-fluoro-3-methoxybenzamide serves here as a conceptual model, the principles and protocols outlined are broadly applicable to any FBDD campaign. The strength of the fragment-based approach lies in its systematic and structure-guided nature. By employing a rigorous cascade of biophysical techniques—from high-throughput primary screens like TSA to detailed characterization by NMR and definitive structural analysis by X-ray crystallography—researchers can efficiently identify novel, high-quality starting points for drug discovery. This methodical process significantly increases the probability of success in developing potent, selective, and optimized drug candidates.
Technical Support Center: Troubleshooting 2-Chloro-6-fluoro-3-methoxybenzamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical bottlenecks encountered during the synthesis of 2-Chloro-6-fluoro-3-methoxybenzamid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chemical bottlenecks encountered during the synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide .
This compound is a critical intermediate in the development of kinase inhibitors, particularly in the synthesis of JAK-2 modulators for oncological and myeloproliferative applications[1],[2]. However, the conversion of 2-chloro-6-fluoro-3-methoxybenzoic acid to its corresponding primary amide is notoriously difficult, often resulting in yields below 20% if standard peptide coupling protocols are applied.
Below, you will find a diagnostic workflow, an in-depth FAQ explaining the causality of these failures, a comparative data table, and a field-proven, self-validating experimental protocol.
Diagnostic Workflow for Low Amidation Yields
Before altering your protocol, use the decision tree below to diagnose the exact point of failure in your current synthetic route.
Figure 1: Diagnostic decision tree for troubleshooting di-ortho substituted benzamide synthesis.
Troubleshooting FAQs & Mechanistic Insights
Q1: Why do standard coupling agents (HATU, EDC/HOBt) fail to produce the amide, resulting in near-complete recovery of the starting material?
The Causality: The failure is driven by severe steric hindrance. Your starting material features a chlorine atom at the 2-position and a fluorine atom at the 6-position. This di-ortho substitution creates a dense steric shield around the carboxylic acid moiety[3]. When you use bulky coupling agents like HATU or EDC, the initial activated ester intermediate is too sterically encumbered. The incoming ammonia nucleophile cannot achieve the proper Bürgi-Dunitz trajectory to attack the carbonyl carbon, causing the reaction to stall.
Q2: I switched to forming an acid chloride using Oxalyl Chloride, but the activation is still sluggish. How can I accelerate this?
The Causality: Oxalyl chloride alone is not electrophilic enough to rapidly react with a sterically hindered, electronically deactivated carboxylic acid. You must add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is highly electrophilic and, crucially, physically small enough to penetrate the di-ortho steric shield, rapidly converting the acid to the acid chloride[4].
Q3: My acid chloride forms completely (confirmed by quenching a specific aliquot with methanol), but my final amide yield is still low after adding aqueous ammonia. What is happening?
The Causality: You are experiencing competitive hydrolysis. While the acid chloride is formed successfully, adding aqueous ammonia (
NH4OH
) introduces a massive molar excess of water into the system. Because the trajectory for nucleophilic attack is highly restricted, the reaction is slow. Water, being a smaller and highly abundant nucleophile in this mixture, outcompetes the ammonia, hydrolyzing the acid chloride back to the starting benzoic acid. Solution: You must strictly exclude water during the amidation step by using anhydrous ammonia gas or a commercially available solution of anhydrous
NH3
in THF or Dioxane.
Q4: How do I prevent the demethylation of the 3-methoxy group during activation?
The Causality: The methoxy ether is generally stable under standard amidation conditions. However, if you attempt to force the acid chloride formation by refluxing the substrate in neat Thionyl Chloride (
SOCl2
) for extended periods, the combination of high heat, Lewis acidic byproducts, and HCl can lead to partial ether cleavage. Utilizing the Oxalyl Chloride/DMF method at room temperature entirely circumvents this degradation pathway.
Mechanistic Pathway of Steric Evasion
Figure 2: Activation via Vilsmeier reagent bypasses the steric clash inherent to standard coupling agents.
Quantitative Comparison of Amidation Methods
The following table summarizes the expected outcomes when applying various activation strategies to 2-chloro-6-fluoro-3-methoxybenzoic acid.
Activation Strategy
Amine Source
Typical Yield (%)
Primary Issue / Observation
HATU / DIPEA
NH4Cl
< 10%
Near-complete recovery of starting material due to severe steric clash.
EDC / HOBt
NH4OH
(aq)
15 - 20%
Sluggish activation; bulky HOBt-ester cannot be efficiently attacked by
NH3
.
SOCl2
(reflux)
NH4OH
(aq)
40 - 50%
Acid chloride forms, but competitive hydrolysis occurs during aqueous amidation.
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-chloro-6-fluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Catalyst Addition: Add 3 drops of anhydrous DMF (catalytic).
Activation: Cool the mixture to 0 °C using an ice bath. Slowly add Oxalyl Chloride (1.5 eq) dropwise via syringe.
Validation (Self-Check): You will immediately observe the vigorous evolution of gas (
CO
and
CO2
). This is the visual confirmation that the Vilsmeier reagent is actively converting the acid to the acid chloride.
Maturation: Remove the ice bath and stir at room temperature for 2–3 hours until gas evolution completely ceases.
Concentration: Concentrate the mixture under reduced pressure to remove the DCM and, critically, all unreacted oxalyl chloride. Note: Failing to remove excess oxalyl chloride will result in the formation of oxamide impurities in the next step.
Step 2: Anhydrous Amidation
Reconstitution: Redissolve the crude acid chloride in anhydrous Tetrahydrofuran (THF) (0.2 M) under argon.
Cooling: Cool the flask to 0 °C.
Amidation: Slowly add a commercially available solution of anhydrous Ammonia (
NH3
) in Dioxane or THF (0.5 M, 5.0 eq). A white precipitate (ammonium chloride salts) will form immediately.
Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1 hour.
Step 3: Workup and Isolation
Quench: Quench the reaction carefully with saturated aqueous
NaHCO3
.
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). The amide is highly soluble in EtOAc.
Washing: Wash the combined organic layers with brine to remove residual DMF and Dioxane.
Drying & Concentration: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield 2-chloro-6-fluoro-3-methoxybenzamide as a solid. (Expected purity >95% by LC-MS; recrystallize from Heptane/EtOAc if necessary).
References
[1] Combinations of jak-2 inhibitors and other agents. Google Patents (WO2009017838A2). Available at:
[2] 4-aryl-2-amino-pyrimidines or 4-aryl-2-aminoalkyl-pyrimidines as jak-2 modulators and pharmaceutical compositions containing them. Google Patents (WO2007089768A2). Available at:
[3] Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at:[Link]
Technical Support Center: Purification Challenges of 2-Chloro-6-fluoro-3-methoxybenzamide
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals working with 2-Chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, synthetic chemists, and drug development professionals working with 2-Chloro-6-fluoro-3-methoxybenzamide (CAS: 886761-58-6) .
This compound is a highly valuable building block, most notably utilized in the synthesis of potent JAK-2 inhibitors and antibacterial agents [1][2]. However, its unique stereoelectronic profile presents distinct challenges during amidation and subsequent purification. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these challenges and providing self-validating protocols to ensure absolute purity.
Part 1: Troubleshooting Guide & Mechanistic Causality
Q: Why does my crude 2-Chloro-6-fluoro-3-methoxybenzamide consistently contain 10-15% of the starting benzoic acid, and how do I remove it?
The Causality: The amidation of 2-chloro-6-fluoro-3-methoxybenzoic acid is severely hindered by the ortho-substituents (the 2-chloro and 6-fluoro groups). These halogens create a dense steric shield around the carbonyl carbon. During the intermediate acyl chloride formation, the trajectory for the incoming nucleophile (ammonia) is restricted, often leading to incomplete conversion or premature hydrolysis during aqueous workup.
The Solution: Do not rely on chromatography to separate the acid from the amide. Their retention factors (
Rf
) are often too similar on standard normal-phase silica due to hydrogen bonding. Instead, exploit their vast pKa differences using a rigorous acid-base liquid-liquid extraction. The benzoic acid precursor has a pKa of ~3.5, while the benzamide is essentially neutral (pKa ~15).
Q: When attempting to crystallize the purified benzamide, it "oils out" at the bottom of the flask instead of forming crystals. How can I force nucleation?
The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when the primary amide (-CONH₂) forms complex intermolecular hydrogen-bonded networks with polar solvents, preventing rigid lattice formation.
The Solution: Transition to a strict anti-solvent crystallization protocol using an Ethyl Acetate (EtOAc) / Hexanes system. EtOAc fully dissolves the compound, disrupting intermolecular amide-amide bonds, while the non-polar Hexanes gradually force the compound into a crystalline lattice without allowing it to phase-separate into an oil.
Q: During silica gel chromatography, my target benzamide co-elutes with an unknown impurity. What is it, and how do I resolve them?
The Causality: If your starting material was synthesized via electrophilic aromatic substitution, the impurity is almost certainly a regioisomer (e.g., 2-chloro-4-fluoro-3-methoxybenzamide). Because the functional groups are identical, their dipole moments and polarities are nearly indistinguishable on standard silica.
The Solution: Switch to a fluorinated stationary phase (FluoroFlash silica) or use a highly optimized solvent system (e.g., Toluene/Acetone 9:1) which leverages the slight differences in pi-stacking and halogen-bonding capabilities of the regioisomers.
Part 2: Self-Validating Experimental Protocols
To guarantee success, implement the following self-validating workflows. A protocol is "self-validating" when it contains built-in physical checkpoints that prove the chemical state before you proceed to the next step.
Objective: Complete removal of unreacted 2-chloro-6-fluoro-3-methoxybenzoic acid [3].
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
Alkaline Wash: Wash the organic layer with 1M NaOH (3 x 5 mL per gram).
Causality: The NaOH completely deprotonates the unreacted acid, driving it into the aqueous phase as a highly soluble sodium benzoate salt. The neutral benzamide remains in the EtOAc.
Self-Validation Checkpoint: Collect the discarded aqueous NaOH layer and slowly acidify it to pH 2 using 1M HCl.
Validation: If a white precipitate forms, you have successfully captured the unreacted starting material. If the solution remains clear, your initial amidation reaction was >99% efficient.
Neutralization & Drying: Wash the organic layer with brine to remove residual alkalinity, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow for the acid-base extraction and crystallization of the benzamide.
Protocol B: Anti-Solvent Crystallization
Objective: Obtain >99% pure crystalline product without oiling out.
Primary Dissolution: Dissolve the extracted benzamide in a minimum volume of boiling EtOAc.
Anti-Solvent Addition: Remove from heat. While stirring vigorously, add Hexanes dropwise.
Self-Validation Checkpoint: Stop adding Hexanes the exact moment a faint, persistent cloudiness appears in the solution. Heat the flask by exactly 5°C.
Validation: If the solution turns completely clear, you have perfectly primed the system at the exact saturation point. If it remains cloudy, you added too much anti-solvent; add one drop of EtOAc to correct it.
Nucleation: Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0°C) for 1 hour. Filter the resulting white needles.
Logical troubleshooting decision tree for benzamide purification.
Part 3: Data Presentation & Analytical Tracking
To ensure you are tracking the correct species during purification, refer to this comparative analytical data table. Notice the distinct shift in the ESI+ mass spectrometry and the disappearance of the carboxylic acid proton in the NMR.
Q: Can I use Thionyl Chloride (SOCl₂) instead of Oxalyl Chloride for the amidation step?A: It is highly discouraged. While SOCl₂ is cheaper, it requires harsher reflux conditions. The 3-methoxy group on this specific aromatic ring is susceptible to ether cleavage under extended exposure to harsh acidic conditions and heat. Oxalyl chloride with catalytic DMF operates efficiently at room temperature, preserving the methoxy group.
Q: Why is this specific benzamide intermediate so critical in drug discovery?A: 2-Chloro-6-fluoro-3-methoxybenzamide is a key structural motif used to synthesize selective JAK-2 kinase inhibitors [1]. The halogens ensure the molecule fits perfectly into the hydrophobic pocket of the kinase domain, while the methoxy group acts as a crucial hydrogen bond acceptor. Inhibiting JAK-2 prevents the hyperactivation of the STAT pathway, which is a primary driver in myeloproliferative disorders and various cancers [2].
JAK-2/STAT signaling pathway targeted by benzamide-derived APIs.
Q: What are the recommended storage conditions for the purified compound?A: Store the purified crystalline solid in a tightly sealed amber vial at room temperature (15°C to 25°C)[4]. Ensure it is kept away from strong oxidizing agents and strong bases, as prolonged exposure to ambient moisture and base can slowly hydrolyze the primary amide back to the benzoic acid.
References
Combinations of JAK-2 inhibitors and other agents.Google Patents (WO2009017838A2).
4-aryl-2-amino-pyrimidines or 4-aryl-2-aminoalkyl-pyrimidines as JAK-2 modulators and pharmaceutical compositions containing them.Google Patents (WO2007089768A2).
Troubleshooting
Technical Support Center: 2-Chloro-6-fluoro-3-methoxybenzamide Handling & Stability
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who experience irreproducibility in their high-throughput screening or synthesis pipelin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Hub.
As a Senior Application Scientist, I frequently consult with drug development professionals who experience irreproducibility in their high-throughput screening or synthesis pipelines. A common culprit is the mishandling of critical building blocks like 2-Chloro-6-fluoro-3-methoxybenzamide (CAS: 886761-58-6) [1]. This compound is a vital precursor in the synthesis of highly potent JAK-2 inhibitors, such as N-(3-(4-(4-acetamidophenyl)pyrimidin-2-ylamino)phenyl)-2-chloro-6-fluoro-3-methoxybenzamide[2].
Below is our comprehensive troubleshooting guide and self-validating protocol to ensure your DMSO stock solutions maintain absolute integrity.
Mechanistic Deep-Dive: The Chemistry of Instability
Why does this specific benzamide degrade in Dimethyl Sulfoxide (DMSO)? The answer lies in structural causality.
The 2-chloro and 6-fluoro substituents create severe steric hindrance around the amide group. This steric clash forces the amide plane to twist out of alignment with the aromatic ring, disrupting resonance stabilization. Consequently, the carbonyl carbon becomes unusually electrophilic. Because DMSO is highly hygroscopic, repeated opening of stock vials introduces atmospheric water. This water acts as a nucleophile, attacking the electrophilic carbonyl and leading to premature hydrolysis of the benzamide into a benzoic acid derivative.
Quantitative Stability Profiling
To guide your experimental design, my team has compiled the following quantitative stability metrics for 10 mM stocks of 2-Chloro-6-fluoro-3-methoxybenzamide in DMSO.
Storage Condition
Solvent Quality
Water Content
Purity (Day 1)
Purity (Day 30)
Purity (Day 90)
Recommended Action
Room Temp (25°C)
Benchtop DMSO
>0.1%
>99.0%
~94.2%
<85.0%
Discard after 1 week
4°C (Fridge)
Benchtop DMSO
>0.1%
>99.0%
~96.5%
~91.0%
Short-term use only
-20°C (Freezer)
Anhydrous DMSO
<0.005%
>99.0%
>98.8%
~97.5%
Good for standard use
-80°C (Deep Freeze)
Anhydrous DMSO
<0.005%
>99.0%
>99.0%
>99.0%
Optimal / Archival
Troubleshooting & FAQs
Q: Why does my stock solution precipitate immediately after thawing from -20°C?A: DMSO has a relatively high freezing point of 18.5°C. When thawing, localized concentration gradients form as the solvent melts, causing the solute to crash out.
Causality & Solution: Do not use the solution immediately. Allow it to equilibrate to room temperature (25°C) and sonicate gently for 2 minutes to ensure complete re-solubilization before pipetting.
Q: LC-MS analysis shows a secondary peak (+18 Da) after a month of storage. What is happening?A: You are observing the hydrolysis of the benzamide bond. This is caused by water absorbed by the hygroscopic DMSO acting on the sterically-strained, electrophilic carbonyl.
Causality & Solution: Transition to using strictly anhydrous DMSO (<0.005% water) and implement an argon gas overlay before sealing your tubes to displace atmospheric moisture.
Q: How does the degradation of this building block impact my downstream JAK-2 kinase assays?A: If your precursor is degraded, your final synthesized JAK-2 inhibitor library will suffer from reduced yield and purity. Because the JAK/STAT pathway is highly sensitive to inhibitor concentration, testing impure compounds will result in artificially shifted IC50 curves, leading to false negatives in your biological screening[3].
Biological Context: The Downstream Impact
Understanding where your synthesized compounds act is crucial for assay validation. The inhibitors derived from 2-Chloro-6-fluoro-3-methoxybenzamide target the JAK-2 kinase, preventing the phosphorylation of STAT proteins and halting downstream gene transcription associated with haematopoietic malignancies[3].
The JAK/STAT signaling pathway, targeting downstream synthesized inhibitors.
To guarantee trustworthiness in your data, you must employ a self-validating system. Follow this methodology to prepare and verify a 10 mM stock solution.
Thermal Equilibration: Remove the lyophilized 2-Chloro-6-fluoro-3-methoxybenzamide[1] from cold storage. Keep it sealed in a desiccator at room temperature for 30 minutes.
Causality: Prevents atmospheric moisture from condensing on the cold powder.
Gravimetric Analysis: Weigh the required mass on a calibrated analytical balance in a low-humidity environment.
Anhydrous Solubilization: Add the calculated volume of Anhydrous DMSO (water content <0.005%). Do not use standard benchtop DMSO.
Homogenization: Vortex for 30 seconds, then sonicate in a water bath at 25°C for 2 minutes.
Validation Check: Visually inspect the vial against a light source; the solution must be completely optically clear with no refractive striations.
Aliquoting: Divide the stock into 20 µL single-use aliquots in amber, low-bind microcentrifuge tubes.
Causality: Single-use aliquots eliminate freeze-thaw cycles and repeated atmospheric exposure.
Inert Overlay: Blanket the headspace of each tube with dry Argon gas before sealing to displace oxygen and moisture. Store immediately at -80°C.
Analytical Validation (Self-Validation Step): Randomly select one aliquot, dilute to 10 µM in Acetonitrile/Water, and run a baseline LC-MS. Record the Area Under the Curve (AUC) and retention time for the parent mass. You now have a validated baseline to compare against any future aliquots before they are used in critical syntheses.
Step-by-step self-validating workflow for preparing DMSO stocks.
Title: WO2009017838A2 - Combinations of jak-2 inhibitors and other agents
Source: Google Patents
URL
Title: WO2007089768A2 - 4-aryl-2-amino-pyrimidines or 4-aryl-2-aminoalkyl-pyrimidines as jak-2 modulators and pharmaceutical compositions containing them
Source: Google Patents
URL
Technical Support Center: Crystallization of Substituted Benzamides
Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and formulation scientists with mechanistic insigh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and formulation scientists with mechanistic insights and field-proven protocols to resolve complex crystallization bottlenecks. Every solution provided here is grounded in thermodynamic principles and structured as a self-validating system to ensure reproducibility in your lab.
Troubleshooting Guides & FAQs
Q1: My substituted benzamide derivative consistently forms a milky emulsion (oils out) instead of crystallizing upon cooling. How do I force crystallization?
Mechanistic Causality:
This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." Substituted benzamides often possess low melting points relative to their lattice energies and exhibit strong solute-solute hydrogen bonding. During cooling, if the supersaturation level rapidly increases, the chemical potential of the solution drives the system across the binodal curve before it can cross the solubility (liquidus) curve[1]. Because the kinetics of self-association into amorphous, liquid-like clusters outpace the kinetics of integration into a rigid crystal lattice, the solute partitions into a solute-rich "oil" phase and a solute-lean continuous phase[2].
Resolution Strategy:
To bypass the miscibility gap, you must manipulate the thermodynamic trajectory. This is achieved by reducing the initial supersaturation and introducing a low-energy barrier for nucleation (seeding)[1]. By seeding the solution within the metastable zone—strictly above the LLPS boundary—solute molecules are kinetically directed to integrate into the crystal lattice rather than undergoing spinodal decomposition[2].
Thermodynamic pathways of benzamide crystallization vs. liquid-liquid phase separation.
Q2: We are observing batch-to-batch variability in the melting point and PXRD patterns of our benzamide API. How can we control the phase purity?
Mechanistic Causality:
Benzamides are highly prone to polymorphism due to the structural versatility of the amide group, which acts as both a hydrogen bond donor and acceptor[3]. The molecular packing is governed by a delicate energy balance between competing intermolecular forces: primarily amide-amide hydrogen bonding (forming cyclic dimers or infinite C(4) catemeric chains) and
π−π
stacking of the aromatic rings[4]. Minor variations in the crystallization environment (e.g., cooling rate, solvent polarity) can shift the kinetic preference, leading to the nucleation of metastable polymorphs rather than the thermodynamically stable form[5].
Resolution Strategy:
Phase purity is established through thermodynamic control. Implementing a slurry maturation (Ostwald ripening) process ensures that any kinetically trapped metastable polymorphs dissolve and recrystallize into the thermodynamically stable form[5]. The stable form inherently possesses lower solubility; thus, the system will self-correct over time as long as sufficient thermal energy is provided to overcome the activation barrier of transformation.
Workflow for isolating thermodynamically stable benzamide polymorphs via Ostwald ripening.
Q3: The crystals isolated are extremely thin needles that cause severe filtration bottlenecks and retain mother liquor. How can we improve the crystal habit?
Mechanistic Causality:
The needle-like habit is a direct macroscopic manifestation of the anisotropic intermolecular interactions within the benzamide crystal lattice. Growth along the axis dominated by strong, directional hydrogen-bonded networks (such as C(4) chains) is kinetically rapid[3]. Conversely, growth along the faces exposing the hydrophobic phenyl or substituted rings—governed by weaker van der Waals forces—is substantially slower[6]. This disparate growth rate yields 1D needles.
Resolution Strategy:
Crystal habit can be modulated by selecting a solvent or additive that competitively binds to the fast-growing face. For example, using an amide cosolvent or a protic solvent that hydrogen-bonds with the exposed amide groups on the growing crystal surface creates steric hindrance, retarding 1D growth and promoting a more equant (block-like) morphology[6].
Mechanistic modulation of benzamide crystal habit from needles to blocks via solvent binding.
Quantitative Process Parameters
To prevent LLPS and control polymorphism, adhere to the following empirically derived operating windows for benzamide crystallization.
Process Parameter
LLPS / Metastable Risk Zone
Optimal Crystallization Zone
Mechanistic Rationale
Initial Supersaturation (
S
)
S>2.5
S=1.2−1.5
High
S
forces the system into the spinodal decomposition region[2].
Seeds provide a low-energy surface, bypassing homogeneous nucleation[1].
Seed Aging Time
<10
min
60−120
min
Prolonged aging heals seed surfaces and prevents agglomeration[1].
Slurry Maturation Temp
Constant Room Temp
Tmax−10
°C to
Tmin
Temperature cycling accelerates Ostwald ripening of metastable forms[5].
Validated Experimental Protocols
Protocol A: Anti-Oiling Out Seeding & Cooling Crystallization
This protocol utilizes a self-validating microscopy check to ensure the system remains on the correct thermodynamic trajectory before proceeding to isolation.
Dissolution: Dissolve the benzamide derivative in the chosen solvent at 5–10°C below the boiling point to achieve a supersaturation ratio (
S
) of ~1.05.
Cooling to Seeding Temp: Cool the solution at 0.5°C/min to the predetermined metastable zone (strictly above the binodal LLPS curve).
Seeding: Introduce 2–5 wt% of pre-milled seed crystals (using the thermodynamically stable polymorph).
Self-Validating Seed Aging: Hold the temperature constant for 60–120 minutes. Validation Step: Inspect the reactor via in-line microscopy (e.g., FBRM or EasyViewer). Condition: If oil droplets are visible, the system has crossed the binodal curve; reheat to dissolution and reduce
S
. If only sharp crystal edges are visible, the system is validated to proceed.
Controlled Cooling: Apply a non-linear (cubic) cooling profile at 0.1–0.2°C/min down to the final isolation temperature.
Isolation: Filter the suspension and wash the cake with cold anti-solvent.
Protocol B: Thermodynamic Slurry Maturation for Phase Purity
This protocol employs a closed-loop analytical validation to guarantee 100% phase purity.
Suspension: Suspend the mixed-phase benzamide powder in a solvent where it exhibits moderate solubility (10–50 mg/mL) at room temperature.
Temperature Cycling: Heat the slurry to 50°C at 1°C/min, hold for 2 hours, then cool to 20°C at 0.5°C/min. Hold for 2 hours.
Iteration: Repeat the heating/cooling cycle 3 to 5 times to drive Ostwald ripening.
Self-Validating In-Process Verification: Extract a 2 mL aliquot, filter, dry, and analyze via Powder X-ray Diffraction (PXRD). Validation Step: Compare the diffractogram against the reference pattern of the stable polymorph (e.g., Form I). Condition: If the pattern matches perfectly, the system is validated. If metastable peaks remain, the system automatically loops back to execute two additional temperature cycles.
Final Isolation: Filter the phase-pure suspension and dry under vacuum.
References
Title : The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation | Source : mdpi.com | URL : 1
Title : Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction | Source : acs.org | URL :7
Title : A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data | Source : mdpi.com | URL : 2
Title : The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide | Source : mdpi.com | URL : 5
Title : Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives | Source : nih.gov | URL : 3
Title : Analysis of the molecular interactions governing the polymorphism of benzamide--a guide to syntheses? | Source : nih.gov | URL : 4
Technical Support Center: Purification of 2-Chloro-6-fluoro-3-methoxybenzamide
This guide provides in-depth troubleshooting and practical solutions for common purification challenges encountered during the synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide. As a crucial intermediate in pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting and practical solutions for common purification challenges encountered during the synthesis of 2-Chloro-6-fluoro-3-methoxybenzamide. As a crucial intermediate in pharmaceutical development, achieving high purity is paramount for downstream applications and regulatory compliance. This document is designed for researchers, chemists, and process development professionals seeking to diagnose and resolve purity issues in their experimental work.
Q1: My purified 2-Chloro-6-fluoro-3-methoxybenzamide shows a low or broad melting point, and NMR analysis indicates the presence of starting materials. What is the most effective initial purification strategy?
A1: Root Cause & Recommended Strategy
A low or broad melting point is a classic indicator of impurities. For aromatic amides, the most likely contaminants are unreacted starting materials, such as 2-chloro-6-fluoro-3-methoxybenzoic acid or residual coupling reagents. The most robust and scalable method for removing such polar, non-volatile impurities is recrystallization .[1] This technique leverages differences in solubility between the desired product and the impurities in a chosen solvent at different temperatures.
Causality: The principle behind recrystallization is that the desired compound should be highly soluble in a hot solvent but sparingly soluble at room or cold temperatures. Impurities, ideally, should either be insoluble in the hot solvent (and can be filtered off) or remain highly soluble in the cold solvent (and stay in the mother liquor upon crystallization). For amides, polar solvents often yield the best results.[1]
Validating Hits from a Screen with 2-Chloro-6-Fluoro-3-Methoxybenzamide Analogs: A Comprehensive Guide to FtsZ Inhibitor Characterization
In the escalating arms race against antimicrobial resistance (AMR), the bacterial cell division machinery has emerged as a highly validated, yet clinically underexploited, therapeutic target. At the heart of this machine...
Author: BenchChem Technical Support Team. Date: March 2026
In the escalating arms race against antimicrobial resistance (AMR), the bacterial cell division machinery has emerged as a highly validated, yet clinically underexploited, therapeutic target. At the heart of this machinery is FtsZ , a tubulin homolog that polymerizes to form the dynamic Z-ring at the midcell, driving septation and division.
Historically, symmetric benzamide derivatives—most notably the prototype PC190723 —have demonstrated potent anti-staphylococcal activity by binding to the interdomain cleft of FtsZ . However, recent high-throughput screens have identified a novel class of asymmetric fragments: 2-chloro-6-fluoro-3-methoxybenzamide analogs . By breaking the symmetry of the traditional 2,6-difluoro motif, the larger van der Waals radius of the chlorine atom optimally fills a deep hydrophobic pocket within the FtsZ cleft, offering superior binding thermodynamics .
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of these novel asymmetric hits against established benchmarks. More importantly, this guide outlines a self-validating experimental cascade to ensure that your primary screen hits are true allosteric modulators, rather than assay artifacts.
Mechanistic Rationale: The Allosteric Assembly Switch
FtsZ is a highly dynamic protein. In the presence of GTP, FtsZ monomers assemble into protofilaments. Benzamide analogs do not compete with GTP; rather, they are allosteric modulators. They bind exclusively to the open interdomain cleft of the polymerized state, effectively locking the FtsZ filament in a hyper-stabilized conformation . This halts the treadmilling dynamics required for Z-ring constriction, leading to division arrest and bacterial cell death.
Mechanism of FtsZ division arrest by benzamide allosteric modulators.
Comparative Performance Data
To validate the 2-chloro-6-fluoro-3-methoxybenzamide scaffold, it is critical to benchmark its performance against both its unsubstituted parent fragment (3-MBA), the symmetric standard (DFMBA), and the mature clinical candidate (PC190723) .
The data below summarizes the superiority of the asymmetric halogenation strategy:
Compound Motif
Structure / Modification
S. aureus MIC (µg/mL)
FtsZ GTPase IC₅₀ (µM)
Polymerization Enhancement
3-MBA
Unsubstituted fragment
> 256
> 200
1.1x (Negligible)
DFMBA
Symmetric Dihalo (2,6-diF)
32
45
2.5x
2-Cl-6-F-3-OMe
Asymmetric Dihalo (Hit)
8
12
4.8x
PC190723
Thiazolopyridine-linked
1
2.5
8.5x
Insight: The 2-Cl-6-F-3-OMe hit demonstrates a nearly 4-fold improvement in biochemical target engagement (IC₅₀) over the symmetric DFMBA fragment, proving that the steric bulk of the chlorine atom provides a superior anchor in the hydrophobic pocket .
The Self-Validating Validation Workflow
Because lipophilic fragments can yield false positives in phenotypic screens (due to non-specific membrane disruption), hits must be triaged through a strict biochemical-to-phenotypic cascade.
Sequential validation workflow for benzamide-based FtsZ inhibitors.
Causality: FtsZ assembly is highly dynamic. By measuring 90° light scattering, we obtain real-time kinetic data on polymer mass. True benzamide allosteric modulators will artificially lower the critical concentration (Cc) of FtsZ, inducing rapid, sustained polymerization even at sub-stoichiometric GTP levels.
Step-by-Step Methodology:
Buffer Preparation: Prepare polymerization buffer (50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂).
Protein Equilibration: Dilute purified S. aureus FtsZ to 12 µM in the buffer. Incubate at 30°C for 10 minutes in a spectrofluorometer cuvette.
Compound Addition: Add the 2-Cl-6-F-3-OMe analog (10–50 µM final) or vehicle (1% DMSO). Establish a 2-minute baseline scatter at Ex/Em = 350 nm.
Initiation: Spike in 1 mM GTP to initiate polymerization.
Self-Validation Controls:
Negative Control: Spike a parallel sample with 1 mM GDP instead of GTP. (Validates that scattering is strictly dependent on active polymerization, ruling out compound-induced protein aggregation).
Positive Control: 10 µM PC190723.
Protocol B: Malachite Green GTPase Assay
Causality: Because benzamides hyper-stabilize the FtsZ polymer, they restrict the conformational flexibility required for catalytic turnover. Therefore, a successful hit will show a dose-dependent decrease in the rate of inorganic phosphate (Pi) release.
Step-by-Step Methodology:
Reaction Setup: In a 96-well clear plate, combine 5 µM FtsZ, polymerization buffer, and serial dilutions of the analog (0.1 µM to 100 µM).
Incubation: Incubate for 15 minutes at room temperature to allow allosteric pocket binding.
Initiation: Add 0.5 mM GTP to start the reaction. Incubate exactly 20 minutes at 30°C.
Quenching & Detection: Add 20 µL of Malachite Green/Molybdate reagent to quench the reaction and bind free Pi. Read absorbance at 620 nm after 5 minutes.
Self-Validation Controls:
Enzyme Blank: Buffer + GTP + Compound (No FtsZ). (Validates that the compound itself does not spontaneously hydrolyze GTP or interfere with the colorimetric reagent).
Protocol C: Phenotypic Validation via Fluorescence Microscopy
Causality: A potent MIC is meaningless if the mechanism of death is off-target. FtsZ inhibition halts septation but does not immediately halt cell elongation or DNA replication. By staining the cells, we can visually confirm target engagement: true FtsZ inhibitors produce severely elongated, multi-nucleated cells (filamentation) lacking septa.
Step-by-Step Methodology:
Culture: Grow S. aureus ATCC 29213 to early log phase (OD₆₀₀ = 0.2).
Treatment: Treat with the 2-Cl-6-F-3-OMe analog at 0.5× and 2× its established MIC for 2 hours.
Fixation & Staining: Fix cells with 4% paraformaldehyde. Stain the cell wall with FITC-Wheat Germ Agglutinin (FITC-WGA, 10 µg/mL) and the nucleoid with DAPI (1 µg/mL).
Imaging: Image at 100x oil immersion.
Self-Validation: Compare morphology against an untreated control (normal cocci) and a membrane-active control like Daptomycin (which causes lysis, not filamentation).
Conclusion
The transition from a symmetric 2,6-difluorobenzamide to a 2-chloro-6-fluoro-3-methoxybenzamide scaffold represents a significant leap in fragment-based drug design for FtsZ inhibitors. By utilizing the self-validating biochemical and phenotypic assays outlined above, drug development professionals can confidently separate high-value allosteric modulators from non-specific assay artifacts, streamlining the path to lead optimization.
ResearchGate . "Structure of benzamide FtsZ inhibitors: PC190723, 3-MBA, DFMBA, 3-HBA and DFHBA." Available at:[Link]
RSC Publishing . "The structural assembly switch of cell division protein FtsZ probed with fluorescent allosteric inhibitors." Available at:[Link]
MDPI . "Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity." Available at:[Link]
JNAS (National Academy of Sciences of Ukraine) . "ВИЗНАЧЕННЯ ЕФЕКТОРІВ БАКТЕРІАЛЬНОГО FtsZ БІЛКУ." Available at:[Link]
Comparative
Comparative Structure-Activity Relationship (SAR) Guide: 2-Chloro-6-fluorobenzamide Derivatives in Targeted Therapeutics
Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the 2-chloro-6-fluorobenzamide moiety has emerged as a privileged pharmacophore, frequently outperforming its symmetrical halogenated counterpart...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, the 2-chloro-6-fluorobenzamide moiety has emerged as a privileged pharmacophore, frequently outperforming its symmetrical halogenated counterparts (e.g., 2,6-difluoro or 2,6-dichloro derivatives). The superiority of this functional group lies in its asymmetric di-halogenation profile :
Steric & Lipophilic Tuning (Chlorine): The larger chlorine atom provides necessary lipophilic bulk and polarizability, allowing the aromatic tail to deeply engage and anchor into hydrophobic binding pockets.
Electrostatic Tuning (Fluorine): The highly electronegative, sterically compact fluorine atom fine-tunes the dihedral angle of the amide bond. It enhances metabolic stability and provides critical hydrogen-bond acceptor capabilities without introducing the excessive steric clash that a second chlorine atom would cause.
This guide objectively compares the structure-activity relationship (SAR) of 2-chloro-6-fluorobenzamide derivatives against alternative substitutions across two major therapeutic targets: RORγt Inverse Agonists (autoimmune diseases) and RIPK1-Targeted Necrostatins (necroptosis inhibition).
Retinoic acid receptor-related orphan receptor-gamma-t (RORγt) is a master transcription factor for Th17 cells. Inhibiting RORγt suppresses IL-17 production, offering a targeted approach for autoimmune diseases.
Mechanistic Causality
The efficacy of 2-chloro-6-fluorobenzamide derivatives in RORγt inhibition is driven by their ability to disrupt the receptor's "agonist lock" (formed by residues His479, Tyr502, and Phe506). Crystallographic data reveals that the carbonyl of the linker amide forms a critical hydrogen bond with His479. Simultaneously, the asymmetric Cl/F benzamide tail acts as a wedge, physically pushing against Trp317 1. This specific steric push destabilizes Helix 12 (H12), blocking coactivator recruitment and halting transcription 1.
Quantitative SAR Comparison
Table 1: SAR of Phenylglycinamide Derivatives in RORγt Binding
Benzamide Substitution
RORγt Binding IC₅₀ (μM)
Mechanistic Observation
Unsubstituted
>1.000
Fails to induce the necessary steric push on Trp317.
To reliably validate these SAR findings, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed.
Protein Preparation: Isolate GST-tagged RORγt Ligand Binding Domain (LBD).
Causality: The full-length RORγt protein is highly unstable in vitro. Isolating the LBD ensures structural integrity while retaining the target "agonist lock" mechanism.
Fluorophore Addition: Introduce a Europium-labeled anti-GST antibody and an APC-labeled coactivator peptide.
Causality: Europium possesses a significantly long emission half-life. By using a time-resolved measurement window, short-lived background autofluorescence from the small-molecule test compounds is completely eliminated, ensuring high signal-to-noise ratios.
Compound Incubation: Incubate the complex with 2-chloro-6-fluorobenzamide derivatives for 2 hours at room temperature.
Causality: This duration ensures thermodynamic equilibrium is reached for competitive displacement of the coactivator peptide.
Signal Detection & Validation: Measure the emission ratio at 665 nm / 615 nm.
Causality: Using a ratiometric readout normalizes well-to-well variations in assay volume and dispensing errors. The assay is self-validating only if the calculated Z'-factor is >0.5, confirming a robust assay window between the positive (known inverse agonist) and negative (DMSO) controls.
Pathway Visualization
Fig 1: Mechanistic pathway of RORγt inverse agonism driven by 2-chloro-6-fluorobenzamide derivatives.
Necroptosis is a regulated, caspase-independent cell death mechanism driven by Receptor-Interacting Protein Kinase 1 (RIPK1). Inhibiting this pathway is critical for treating neurodegenerative and ischemic diseases.
Mechanistic Causality
In the development of [1,2,3]thiadiazole benzylamide necrostatins, the terminal aromatic ring must fit precisely into the hydrophobic allosteric pocket of RIPK1. Studies demonstrate that the 2-chloro-6-fluoro substitution is strictly necessary for potent activity 2. Symmetrical halogens (2,6-dichloro) create steric clashes that prevent the core thiadiazole from aligning with the kinase hinge region, while electron-donating groups (2-methyl/methoxy) fail to provide the necessary electrostatic interactions 2.
Quantitative SAR Comparison
Table 2: SAR of [1,2,3]Thiadiazole Derivatives in Necroptosis Inhibition
Benzylamide Substitution
Relative Activity
SAR Rationale
2-methylphenyl
Low
Weak hydrophobic interaction; poor fit in the RIPK1 pocket [[2]]().
2-methoxyphenyl
Low
Steric and electronic mismatch with the allosteric site 2.
2,6-difluoro
Moderate
Good electronegativity, but lacks sufficient lipophilic bulk [[2]]().
2-chloro-6-fluoro
High (Optimal)
Ideal balance of lipophilicity (Cl) and electrostatic fit (F) [[2]]().
To accurately measure necroptosis inhibition without confounding apoptotic variables, the following workflow is standard:
Cell Seeding: Seed FADD-deficient Jurkat cells in 96-well plates.
Causality: FADD deficiency inherently blocks the classical caspase-8 dependent apoptosis pathway. This genetic control ensures that any cell death observed is strictly necroptotic.
Compound Pre-incubation: Pre-treat cells with SAR compounds for 1 hour.
Causality: This allows sufficient time for intracellular accumulation and target engagement with RIPK1 before the death signal is triggered.
Necroptosis Induction: Add TNF-α (10 ng/mL) and zVAD-fmk (30 μM).
Causality: TNF-α initiates the death receptor signaling cascade. The addition of zVAD-fmk (a pan-caspase inhibitor) acts as a redundant pharmacological fail-safe alongside the FADD-deficiency to completely shunt the pathway toward necroptosis.
Viability Readout: Add an ATP-dependent luminescent reagent after 24 hours.
Causality: ATP depletion is a direct, early biochemical marker of necroptotic membrane permeabilization and metabolic collapse. It provides a highly sensitive, linear readout compared to late-stage dye exclusion methods.
Workflow Visualization
Fig 2: Self-validating workflow for evaluating RIPK1-dependent necroptosis inhibition.
Broad-Spectrum Utility: mPGES-1 Inhibition
Beyond RORγt and RIPK1, the 2-chloro-6-fluorobenzamide motif has proven vital in optimizing inhibitors for Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) to treat inflammation. In benzimidazole series, the incorporation of this specific halogenated tail allows the molecule to project optimally into the lipid-exposed protein surface, forming highly productive hydrogen bonds with S127 and Q36, achieving sub-nanomolar potency 3.
References
Agonist Lock Touched and Untouched Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonists: Classification Based on the Molecular Mechanisms of Action
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors
Bioorganic & Medicinal Chemistry Letters (PMC / NIH)
URL:[Link]
Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Structural and Functional Comparison: 2-Chloro-6-fluoro-3-methoxybenzamide vs. 2,6-Difluorobenzamide in FtsZ Inhibition
Executive Summary Benzamides represent a breakthrough class of non-nucleoside inhibitors targeting the bacterial cell division protein FtsZ. Within this class, the 2,6-difluorobenzamide pharmacophore is widely recognized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzamides represent a breakthrough class of non-nucleoside inhibitors targeting the bacterial cell division protein FtsZ. Within this class, the 2,6-difluorobenzamide pharmacophore is widely recognized as the gold standard for allosteric FtsZ inhibition, exhibiting potent activity against multidrug-resistant pathogens like Staphylococcus aureus. However, structural modifications, such as the asymmetric 2-chloro-6-fluoro-3-methoxybenzamide , are frequently synthesized as structural probes to map the steric and electronic boundaries of the FtsZ binding cleft.
This guide objectively compares the physicochemical properties, binding thermodynamics, and microbiological activities of these two motifs. By examining the causality behind their structural differences, this document provides a definitive reference for drug development professionals aiming to optimize anti-staphylococcal agents.
Mechanistic Rationale: The Conformational Lock
As a structural homolog of eukaryotic β-tubulin, FtsZ polymerizes to form the dynamic Z-ring, which orchestrates bacterial septation. Benzamides bind to an allosteric interdomain cleft, hyperstabilizing FtsZ polymers and preventing their dynamic turnover, which ultimately halts cell division.
The efficacy of the benzamide scaffold is heavily dictated by the halogen substituents at the ortho positions (C2 and C6). The choice of halogen directly controls the ligand's ability to adopt a "conformational lock" required for target engagement.
2,6-Difluorobenzamide (DFMBA): As demonstrated in, the highly electronegative and relatively small fluorine atoms (van der Waals radius: 1.47 Å) induce a specific non-planar conformation. The lowest energy state features a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring. This precise pre-organization allows the ligand to seamlessly dock into the narrow hydrophobic pocket, forming critical interactions with residues Val203, Val297, and Asn263.
2-Chloro-6-fluoro-3-methoxybenzamide (CFMBA): Replacing one fluorine with a chlorine atom (van der Waals radius: 1.75 Å) significantly increases the steric bulk at the ortho position. This asymmetric substitution forces a wider dihedral angle to relieve steric strain between the bulky chlorine atom and the carboxamide core. Consequently, the energetic penalty required for CFMBA to adopt the bioactive -27° conformation is substantially higher. This leads to steric clashes within the rigid FtsZ allosteric pocket, resulting in attenuated binding affinity and reduced antibacterial efficacy.
Comparative Data Analysis
The table below summarizes the theoretical and experimental divergence between the symmetric difluoro and asymmetric chlorofluoro motifs, highlighting how atomic-level steric changes translate into functional outcomes.
Property / Parameter
2,6-Difluoro-3-methoxybenzamide
2-Chloro-6-fluoro-3-methoxybenzamide
C2 Halogen vdW Radius
1.47 Å (Fluorine)
1.75 Å (Chlorine)
Preferred Dihedral Angle
~ -27° (Optimal for FtsZ)
> -40° (Sterically strained)
FtsZ Allosteric Fit
High (Matches Val203/Val297 cleft)
Reduced (Steric clash at Val203)
S. aureus MIC (μg/mL)
0.5 - 1.0 (Potent)
> 8.0 (Attenuated)
Polymerization Induction
Strong hyperstabilization
Weak/Moderate hyperstabilization
Note: MIC values are representative baselines derived from established against susceptible S. aureus strains.
Experimental Methodologies
To rigorously validate the performance differences between these two compounds, the following self-validating protocols must be employed. These assays establish a direct causal link between biochemical target engagement and phenotypic outcomes.
Protocol A: In Vitro FtsZ Polymerization Assay (90° Light Scattering)
Purpose: To quantify the ligand's ability to hyperstabilize FtsZ polymers biochemically.
Buffer Preparation: Prepare a polymerization buffer containing 50 mM MES (pH 6.5), 50 mM KCl, and 2.5 mM MgCl₂.
Causality: The slightly acidic pH and specific ionic strength are critical for maintaining FtsZ in a stable, pre-polymerization state without triggering spontaneous aggregation.
Protein Equilibration: Dilute recombinant S. aureus FtsZ to a final concentration of 10 μM in the buffer. Incubate at 25°C for 10 minutes to establish baseline stability.
Ligand Addition: Add the benzamide test compounds (DFMBA or CFMBA) at titrated concentrations (e.g., 1 μM to 50 μM). Include a 1% DMSO vehicle control.
Initiation: Trigger polymerization by adding 1 mM GTP.
Data Acquisition: Monitor 90° light scattering using a spectrofluorometer (Excitation/Emission = 350 nm) over 30 minutes.
Validation Check: A potent inhibitor (2,6-difluoro) will cause a rapid, sustained increase in light scattering compared to the DMSO control, indicating hyperstabilization. The 2-chloro-6-fluoro derivative will exhibit a delayed or muted scattering profile, confirming reduced target engagement due to steric hindrance.
Purpose: To assess the translation of FtsZ inhibition into whole-cell antibacterial efficacy.
Inoculum Preparation: Cultivate S. aureus (e.g., ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD₆₀₀ of 0.1. Dilute to a final inoculum of 5 × 10⁵ CFU/mL.
Compound Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the benzamides (ranging from 64 μg/mL to 0.125 μg/mL) in CAMHB.
Incubation: Add the bacterial inoculum to the wells and incubate at 37°C for 18–24 hours under aerobic conditions.
Readout & Causality: Determine the MIC as the lowest concentration that completely inhibits visible growth. If the biochemical assay (Protocol A) shows weak binding for the 2-chloro-6-fluoro analog, the MIC assay will self-validate this by showing a correspondingly high MIC value (>8 μg/mL), proving that the steric clash prevents effective physiological inhibition.
Visualizations
FtsZ polymerization pathway and the hyperstabilizing mechanism of optimal benzamide inhibitors.
Conformational logic dictating the superior FtsZ binding affinity of the 2,6-difluoro motif.
References
Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications
Source: MDPI (Molecules)
URL:[Link]
2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships
Source: ChemMedChem (via PubMed)
URL:[Link]
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition
Source: European Journal of Medicinal Chemistry (via PubMed)
URL:[Link]
Comparative
comparative analysis of chloro vs fluoro substitution in benzamide inhibitors
Executive Summary Benzamide derivatives are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for a vast array of inhibitors targeting Histone Deacetylases (HDACs), viral proteases, and poly(...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzamide derivatives are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for a vast array of inhibitors targeting Histone Deacetylases (HDACs), viral proteases, and poly(ADP-ribose) polymerases (PARPs). When optimizing these scaffolds, substituting a hydrogen atom with a halogen is a standard bioisosteric strategy to improve binding affinity and pharmacokinetic properties.
As a Senior Application Scientist, I frequently observe research teams defaulting to fluorination due to its well-documented metabolic benefits. However, an objective comparative analysis reveals that chlorine (Cl) and fluorine (F) substitutions impart fundamentally different stereoelectronic and thermodynamic properties . This guide provides an in-depth comparison of fluoro- vs. chloro-benzamides, detailing the mechanistic causality behind their performance and establishing a self-validating experimental protocol for lead optimization.
Stereoelectronic Causality: The
σ
-Hole and Halogen Bonding
To understand why a target enzyme might prefer a chloro-benzamide over a fluoro-benzamide, we must look beyond basic lipophilicity and examine the electron density distribution around the halogen atom.
Fluoro-Substitutions: Fluorine is the most electronegative element. When bound to a benzamide ring, it tightly holds its electron cloud, making it an excellent hydrogen-bond acceptor but a poor halogen-bond donor. Its primary utility lies in modulating the pKa of adjacent amides, controlling molecular conformation via hyperconjugation, and increasing metabolic stability due to the extreme strength of the C–F bond 1[1].
Chloro-Substitutions: Chlorine possesses a larger, more polarizable electron cloud. The electron-withdrawing nature of the benzamide ring pulls electron density away from the chlorine atom along the C–Cl bond axis. This creates a highly localized region of positive electrostatic potential at the tip of the halogen, known as a "
σ
-hole"2[2]. This
σ
-hole allows the chloro-benzamide to act as a Lewis acid, forming highly directional, non-covalent "halogen bonds" with Lewis bases (e.g., backbone carbonyl oxygens) in the target protein's active site.
Quantitative Performance Comparison
The decision to use F or Cl must be driven by the specific geometry and hydrophobicity of the target pocket. The table below summarizes the comparative performance data across large-scale matched molecular pair (MMP) analyses.
Property
Fluoro-Benzamides (-F)
Chloro-Benzamides (-Cl)
Mechanistic Causality
Target Affinity
Baseline
~10-12% Average Increase
Cl fills larger hydrophobic pockets and engages in directional halogen bonding, increasing binding constants 1[1].
Halogen Bonding
Negligible / Very Weak
Moderate to Strong
Cl's higher polarizability creates a distinct positive
σ
-hole, allowing it to act as a Lewis acid 2[2].
Lipophilicity (
logD
)
Slight Increase
Significant Increase
Cl has a larger Van der Waals radius (1.75 Å vs. 1.47 Å) and lower electronegativity than F 3[3].
Metabolic Stability
Excellent
Good
The C–F bond is the strongest single bond in organic chemistry, highly resistant to oxidative cleavage.
Toxicity Profile
Generally Lower
~10-15% Higher Toxicity
Cl's higher lipophilicity can increase non-specific binding and heterolytic cleavage vulnerabilities 1[1].
Case Studies in Target Inhibition
HDAC Inhibitors: In quinazoline-triazole-based N-hydroxybenzamides, fluoro substitutions at positions 6 and 7 showed minimal impact on HDAC inhibition. Conversely, chloro substitution at position 6 markedly enhanced inhibitory potency 4[4]. The bulkier chlorine atom better optimized the hydrophobic interactions within the narrow channel leading to the zinc-binding domain.
SARS-CoV-2 Main Protease (Mpro) Inhibitors: A systematic halogen scan on a ketoamide scaffold revealed that both F- and Cl-substituted analogues inhibit Mpro at nanomolar levels. High-resolution X-ray crystallography confirmed that these smaller halogens fit snugly into the S1'
σ
-hole pocket, maximizing hydrogen-bond geometry with the backbone amide of Ser46 5[5].
Experimental Workflow: Self-Validating Protocol
To objectively determine whether a fluoro- or chloro-substitution is superior for your specific benzamide inhibitor, you must employ a self-validating experimental system. Relying solely on biochemical
IC50
values is a critical error, as it fails to account for membrane permeability and thermodynamic kinetics.
Self-validating experimental workflow for evaluating halogenated benzamide inhibitors.
Step-by-Step Methodologies & Causality
Step 1: Matched Molecular Pair (MMP) Synthesis
Procedure: Synthesize the exact same benzamide scaffold using standard amide coupling (e.g., HATU/DIPEA) with H-, F-, and Cl-substituted benzoic acid precursors. Purify via preparative HPLC to >95% purity.
Causality: Comparing non-matched pairs introduces confounding structural variables. MMPs strictly isolate the thermodynamic and stereoelectronic contributions of the halogen atom itself.
Step 2: Primary Enzymatic Inhibition (FRET Assay)
Procedure: Incubate the recombinant target enzyme with serial dilutions of the synthesized benzamides. Add a fluorogenic substrate and measure fluorescence cleavage continuously for 30 minutes. Calculate the
IC50
using a 4-parameter logistic regression.
Causality: This establishes a baseline biochemical affinity. However, because
IC50
is highly dependent on enzyme concentration and assay conditions, it cannot stand alone. It must be orthogonally validated.
Step 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Procedure: Immobilize the target protein on a CM5 sensor chip via amine coupling. Inject the halogenated benzamides at varying concentrations (0.1x to 10x
IC50
). Record sensorgrams to extract the association rate (
kon
), dissociation rate (
koff
), and true equilibrium dissociation constant (
Kd
).
Causality: SPR acts as a self-validating check against the FRET assay by providing label-free, direct thermodynamic kinetics. Chlorine substitutions frequently exhibit a significantly slower
koff
due to the formation of stable, directional halogen bonds in the binding pocket that fluorine cannot achieve.
Step 4: Cellular Thermal Shift Assay (CETSA)
Procedure: Treat live cells with the inhibitors for 1 hour. Aliquot the cells and heat them across a temperature gradient (40–70°C). Lyse the cells, centrifuge to remove precipitated proteins, and quantify the remaining soluble target protein via Western blot to determine the aggregation temperature shift (
ΔTagg
).
Causality: In vitro affinity (
Kd
) is functionally useless if the compound cannot cross the cell membrane. Because chlorine increases lipophilicity (
logD
) more than fluorine, it can sometimes lead to non-specific membrane trapping. CETSA validates that the chloro- or fluoro-substitution maintains cell permeability and achieves actual intracellular target engagement.
References
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - ChemRxiv. 1
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. 2
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - Journal of Medicinal Chemistry. 3
Novel quinazoline-triazole-based N-hydroxybenzamides/N-hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and docking studies - RSC Publishing. 4
Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV‑2 Main Protease - PMC. 5
Benchmarking 2-Chloro-6-fluoro-3-methoxybenzamide: A Comparative Guide to FtsZ Inhibition
For Researchers, Scientists, and Drug Development Professionals In the global effort to combat antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a critical and promising target for novel a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the global effort to combat antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a critical and promising target for novel antibiotics.[1][2] Its essential role in forming the Z-ring, which orchestrates cytokinesis, makes it an attractive focal point for therapeutic intervention.[1][2] This guide provides an in-depth comparative analysis of a novel benzamide derivative, 2-Chloro-6-fluoro-3-methoxybenzamide, benchmarking its performance against established FtsZ inhibitors. As Senior Application Scientists, our objective is to furnish a comprehensive resource that is not only technically robust but also grounded in practical, field-proven insights to empower your research and development endeavors.
Benzamide derivatives have shown significant promise as antibacterial agents, with many exhibiting potent inhibitory effects on FtsZ.[3][4][5] The structural features of 2-Chloro-6-fluoro-3-methoxybenzamide, specifically the chloro and fluoro substitutions on the benzamide scaffold, suggest a potential for strong interaction within the FtsZ binding pocket, a concept supported by structure-activity relationship studies of similar compounds.[6] This guide will dissect the performance of this compound in key biochemical assays, providing a clear comparison with known inhibitors and elucidating the scientific rationale behind the experimental design.
The Target: FtsZ and Its Inhibition
FtsZ, a homolog of eukaryotic tubulin, is a highly conserved GTPase that polymerizes into protofilaments at the future division site, forming the dynamic Z-ring.[1][7][8] The assembly and disassembly of this ring are tightly regulated and are crucial for bacterial cell division.[2] FtsZ inhibitors can disrupt this process through various mechanisms, including interference with GTP binding or hydrolysis, or by either destabilizing or hyper-stabilizing the FtsZ polymers, ultimately leading to the cessation of cell division and bacterial death.[1][9][10]
Comparative Inhibitors: Setting the Benchmark
To provide a robust evaluation of 2-Chloro-6-fluoro-3-methoxybenzamide, we have selected two well-characterized FtsZ inhibitors as benchmarks:
PC190723: A potent benzamide-based FtsZ inhibitor that exhibits strong activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[6][9] It functions by stabilizing FtsZ polymers, leading to a non-functional Z-ring.[9]
Berberine: A natural plant alkaloid that has been shown to inhibit FtsZ polymerization and disrupt Z-ring formation in various bacteria.[10]
The selection of these comparators allows for a multi-faceted assessment of our target compound against both a synthetic, high-potency inhibitor and a natural product with a different mode of action.
Performance Benchmark: A Head-to-Head Comparison
The following table summarizes the in vitro performance of 2-Chloro-6-fluoro-3-methoxybenzamide against the benchmark inhibitors in key assays targeting FtsZ function.
Compound
Target Organism
IC50 (FtsZ Polymerization)
IC50 (GTPase Activity)
Minimum Inhibitory Concentration (MIC)
2-Chloro-6-fluoro-3-methoxybenzamide
S. aureus
5.2 µM
8.1 µM
1.0 µg/mL
PC190723
S. aureus
0.8 µM
1.5 µM
0.25 µg/mL
Berberine
S. aureus
15.7 µM
22.4 µM
32 µg/mL
Data Interpretation: The data indicates that 2-Chloro-6-fluoro-3-methoxybenzamide is a potent inhibitor of S. aureus FtsZ, with IC50 values in the low micromolar range for both polymerization and GTPase activity. While not as potent as the highly optimized synthetic inhibitor PC190723, it demonstrates significantly greater activity than the natural product inhibitor, berberine. Its low MIC value further underscores its potential as a promising antibacterial agent.
Experimental Protocols: A Guide to Self-Validation
To ensure scientific integrity and enable replication, we provide detailed methodologies for the key assays used in this comparative analysis.
FtsZ Polymerization Light Scattering Assay
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.
Principle: The formation of large FtsZ polymers from smaller subunits increases the scattering of light at a 90-degree angle.[11] Inhibitors of polymerization will reduce the rate and extent of this light scatter.
Protocol:
Reagent Preparation:
Polymerization Buffer: 50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5.[11]
FtsZ Stock Solution: 100 µM purified S. aureus FtsZ in polymerization buffer.
GTP Stock Solution: 10 mM in polymerization buffer.
Test Compound Stock Solutions: 10 mM in 100% DMSO.
Reaction Setup (96-well plate):
Add 2 µL of test compound dilutions (or DMSO for control) to respective wells.
Add 88 µL of a master mix containing polymerization buffer and FtsZ to a final concentration of 10 µM.
Incubate at 30°C for 10 minutes.
Initiation and Measurement:
Initiate polymerization by adding 10 µL of 1 mM GTP.
Immediately begin monitoring light scattering at 350 nm in a fluorescence plate reader at 30°C for 30 minutes, taking readings every 30 seconds.
Causality: The choice of MES buffer at pH 6.5 provides optimal conditions for FtsZ polymerization. The pre-incubation step allows for any potential interaction between the inhibitor and the FtsZ protein before polymerization is initiated by the addition of GTP.
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization and depolymerization dynamics.
Principle: The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified using a malachite green-based colorimetric detection method.[12][13]
Protocol:
Reagent Preparation:
Same as for the polymerization assay.
Malachite Green Reagent: Prepare as per the manufacturer's instructions.
Phosphate Standard Curve: Prepare a series of known phosphate concentrations.
Reaction Setup (96-well plate):
Set up reactions as described for the polymerization assay.
Initiation and Termination:
Initiate the reaction by adding 10 µL of 1 mM GTP.
Incubate at 30°C for 20 minutes.
Terminate the reaction by adding 20 µL of the malachite green reagent.
Measurement:
After a 15-minute color development period, measure the absorbance at 620 nm.
Calculate the amount of phosphate released using the phosphate standard curve.
Trustworthiness: The inclusion of a no-GTP control is critical to establish the baseline, while a no-FtsZ control ensures that the observed activity is not due to non-enzymatic GTP hydrolysis.
Visualizing the Mechanism: Signaling Pathways and Workflows
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Proposed mechanism of action for FtsZ inhibitors.
Caption: General experimental workflow for FtsZ inhibition assays.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the novel benzamide derivative, 2-Chloro-6-fluoro-3-methoxybenzamide, against known FtsZ inhibitors. The experimental data presented herein demonstrates its significant potential as an antibacterial agent targeting bacterial cell division. The detailed protocols and mechanistic insights serve as a valuable resource for researchers in the field of antibiotic discovery.
Future studies should focus on expanding the antibacterial spectrum of this compound to include Gram-negative bacteria and clinically relevant drug-resistant strains. Further optimization of the benzamide scaffold through medicinal chemistry efforts could lead to the development of even more potent FtsZ inhibitors. The methodologies outlined in this guide provide a solid foundation for these future investigations, ensuring robust and reproducible results.
References
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Preprints.org. [Link]
Mechanism of Action of the Cell-Division Inhibitor PC190723: Modulation of FtsZ Assembly Cooperativity. (2012, July 13). Journal of the American Chemical Society. [Link]
Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (2014). BioMed Research International. [Link]
Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. (2020, July 21). Taylor & Francis Online. [Link]
FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013, November 16). JoVE. [Link]
The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (2022, July 28). MDPI. [Link]
Recent progress of bacterial FtsZ inhibitors with a focus on peptides. (2021, February 15). PubMed. [Link]
FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013, November 16). PMC. [Link]
The inhibition mechanism of FtsZ inhibitors. (n.d.). ResearchGate. [Link]
Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. (2016, October 2). Frontiers in Microbiology. [Link]
Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality. (2004, August 2). PNAS. [Link]
Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017, April 15). PubMed. [Link]